[(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine
Beschreibung
BenchChem offers high-quality [(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1-(2-cyclobutylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-10-7-9-5-6-11-12(9)8-3-2-4-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI-Schlüssel |
XIPXOEDNPMIYKB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=NN1C2CCC2 |
Herkunft des Produkts |
United States |
A Comprehensive Technical Guide to the Regioselective Synthesis of 1,5-Disubstituted Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthetic chemistry. Its prevalence in pharmaceuticals and agrochemicals underscores the critical need for precise and efficient synthetic methodologies. Among the various substitution patterns, the 1,5-disubstituted pyrazole motif is of particular importance due to its presence in numerous biologically active molecules. This guide provides an in-depth exploration of the core strategies for achieving the regioselective synthesis of these valuable compounds, focusing on the underlying principles, practical considerations, and field-proven protocols.
The Enduring Challenge of Regioselectivity in Pyrazole Synthesis
The synthesis of pyrazoles often involves the reaction of an unsymmetrical precursor, leading to the potential formation of multiple regioisomers. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield both 1,3- and 1,5-disubstituted pyrazoles.[1][2] Controlling the regioselectivity to favor the desired 1,5-isomer is a paramount challenge that has driven the development of a diverse array of synthetic strategies. The factors governing this selectivity are often a delicate interplay of sterics, electronics, and reaction conditions.[1][2]
Foundational Strategies: Cyclocondensation Reactions
The condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative is a classical and widely employed method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3][4][5]
Mechanism and Regiocontrol in the Knorr Synthesis
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[5] The regiochemical outcome is determined by which of the two carbonyl groups of the 1,3-dicarbonyl compound is initially attacked by the substituted hydrazine. This, in turn, is influenced by:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electrophilicity of the carbonyl carbons is a key determinant. Electron-withdrawing groups can enhance the electrophilicity of a carbonyl carbon, making it more susceptible to attack.[1][2]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly impact the regioselectivity.[1][2] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[2] The use of fluorinated alcohols as solvents has been shown to enhance regioselectivity in some cases.[2]
Caption: Regiochemical Divergence in the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol provides a general procedure for the synthesis of a pyrazolone from a β-keto ester and hydrazine, a common variation of the Knorr synthesis.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure: [5]
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a magnetic stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Dry the product to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | High |
[3+2] Cycloaddition Reactions: A Powerful Alternative
The 1,3-dipolar cycloaddition of a 1,3-dipole with a dipolarophile is a highly effective method for constructing five-membered heterocyclic rings, including pyrazoles.[6][7]
Diazo Compounds and Alkynes: A Classic Pairing
A common approach involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[8] The diazo compounds can be generated in situ from precursors such as N-tosylhydrazones to avoid handling these potentially unstable reagents.[8] The regioselectivity of this reaction is primarily governed by the electronic properties of the substituents on both the diazo compound and the alkyne.
Caption: [3+2] Cycloaddition for 1,5-Disubstituted Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method demonstrates a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
Procedure: [8]
-
To a solution of terminal alkyne (1.2 mmol) in anhydrous THF (3 mL) at 0 °C, add n-BuLi (1.2 mmol, 2.5 M in hexane) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-alkylated tosylhydrazone (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.
-
Stir the resulting mixture at 60 °C for 12 hours.
-
After completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
| N-Alkylated Tosylhydrazone | Terminal Alkyne | Base | Product | Yield |
| Wide range of substrates | Wide range of substrates | n-BuLi | 1,3,5-Trisubstituted pyrazole | Good to excellent |
Metal-Catalyzed Strategies: Precision and Efficiency
The advent of metal catalysis has revolutionized organic synthesis, and the construction of pyrazole rings is no exception. Metal-catalyzed reactions often proceed with high regioselectivity and functional group tolerance under mild conditions.[6]
Ruthenium-Catalyzed Cyclocondensations
Ruthenium catalysts have proven effective in the synthesis of 1,5-disubstituted pyrazoles from secondary propargyl alcohols and hydrazines.[6] This cascade reaction likely proceeds through cycloisomerization, Michael addition, cyclocondensation, and dehydrogenation steps.[6] A notable observation is that bulky substituents on the propargyl alcohol favor the formation of the 1,5-disubstituted regioisomer.[6]
Copper-Catalyzed Syntheses
Copper catalysts have also been successfully employed for the regioselective synthesis of 1,5-disubstituted pyrazoles. One such method involves the reaction of α,β-unsaturated cyanoesters with hydrazines under ultrasound irradiation, offering short reaction times and high yields.[6] Another copper-catalyzed approach is the electrophilic cyclization of α,β-alkynic hydrazones, which are readily prepared from hydrazines and propargyl aldehydes or ketones.[9][10][11]
Caption: Metal-Catalyzed Routes to 1,5-Disubstituted Pyrazoles.
Experimental Protocol: Copper-Catalyzed Synthesis of 1,5-Disubstituted Pyrazoles from α,β-Unsaturated Cyanoesters and Hydrazines
This protocol highlights an efficient, copper-catalyzed, and ultrasound-assisted synthesis.
Procedure: [6]
-
A mixture of the α,β-unsaturated cyanoester (1 mmol), hydrazine (1.2 mmol), and Cu(PPh3)2NO3 (5 mol%) in ethanol (5 mL) is placed in an ultrasound bath.
-
The reaction is irradiated with ultrasound at a specified frequency and power at a moderate temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 1,5-disubstituted pyrazole.
| α,β-Unsaturated Cyanoester | Hydrazine | Catalyst | Conditions | Product | Yield |
| Various substituted cyanoesters | Various hydrazines | Cu(PPh3)2NO3 | Ultrasound, moderate temp. | 1,5-Disubstituted pyrazole | High |
Multicomponent Reactions: A Step-Economical Approach
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer an elegant and efficient pathway to complex molecules like polysubstituted pyrazoles.[6][7] While many MCRs for pyrazole synthesis have been developed, achieving high regioselectivity for the 1,5-disubstituted isomer remains a key objective.
Conclusion: A Versatile Toolkit for Pyrazole Synthesis
The regioselective synthesis of 1,5-disubstituted pyrazoles is a well-developed field with a diverse array of reliable methodologies. The choice of a particular synthetic strategy will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The classical cyclocondensation reactions remain a workhorse in the field, with an increasing understanding of the factors that control regioselectivity. The [3+2] cycloaddition reactions provide a powerful and often highly regioselective alternative. Furthermore, the emergence of metal-catalyzed and multicomponent reactions has opened up new avenues for the efficient and precise construction of these important heterocyclic scaffolds. For the modern medicinal or materials chemist, this comprehensive toolkit provides the means to access a vast chemical space of 1,5-disubstituted pyrazoles for a wide range of applications.
References
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- Kong, Y., Tang, M., & Wang, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
- Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles.
- BenchChem. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support Center.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. (2011). The Journal of Organic Chemistry.
- BenchChem. (2025).
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016).
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016).
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkyl
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC.
- Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.).
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- I2-Catalyzed Multicomponent Reactions for Accessing Densely Functionalized Pyrazolo[1,5-a]pyrimidines and Their Disulphenylated Derivatives. (2016). The Journal of Organic Chemistry.
- Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. (2025).
- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity.
- A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. (n.d.). PMC.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- NEW PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION REACTIONS BETWEEN SYDNONES AND ACTIV
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001).
- Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. (2024). Beilstein Journals.
- 1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3H-Pyrazoles. (2024). Organic Letters.
- BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimin
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC.
- Nickel-Catalyzed, One Pot Synthesis of Pyrazoles. (2022). Sciforum.
- Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. (2005). The Journal of Organic Chemistry.
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An In-depth Technical Guide to the Synthesis and Characterization of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine
Foreword: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse functionalization have rendered it a privileged scaffold in the design of novel therapeutic agents.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antimitotic properties.[1][2][4] Marketed drugs incorporating the pyrazole motif underscore its clinical significance.[5] This guide focuses on a specific, yet promising derivative, (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine, providing a comprehensive framework for its synthesis and detailed characterization for researchers in drug development. The introduction of a cyclobutyl group and a methylamine substituent at the 1 and 5 positions, respectively, offers unique steric and electronic properties that can be exploited for targeted biological interactions.[6]
Synthetic Strategy: A Two-Step Approach to (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine
The synthesis of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can be efficiently achieved through a two-step process commencing with the regioselective synthesis of a key intermediate, 1-cyclobutyl-1H-pyrazole-5-carbaldehyde, followed by reductive amination. This strategy offers a reliable and scalable route to the target compound.[7][8]
Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde
The initial and crucial step is the regiocontrolled formylation of 1-cyclobutyl-1H-pyrazole. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[9]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the DMF in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve 1-cyclobutyl-1H-pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-cyclobutyl-1H-pyrazole-5-carbaldehyde.[10]
Causality of Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture, which can quench the reactive Vilsmeier reagent. Therefore, the use of anhydrous solvents and a dry reaction setup is critical for optimal yield.
-
Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl₃ prevents the decomposition of the reagent and potential side reactions.
-
Regioselectivity: The formylation of N-substituted pyrazoles typically occurs at the C5 position due to the electronic directing effect of the N1-substituent.
Diagram of the Synthetic Workflow for 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde:
Caption: Workflow for the synthesis of the aldehyde intermediate.
Step 2: Reductive Amination to Yield (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[11] In this step, the intermediate aldehyde is reacted with an amine source, typically ammonia or a protected form, in the presence of a reducing agent to form the target primary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-cyclobutyl-1H-pyrazole-5-carbaldehyde in a suitable solvent such as methanol or dichloroethane.
-
Imine Formation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, to the aldehyde solution. Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Once imine formation is evident (which can be monitored by TLC or IR spectroscopy), add a reducing agent in portions. Sodium borohydride (NaBH₄) is a common and mild choice. For more challenging reductions, sodium triacetoxyborohydride can be employed.[8]
-
Reaction Progression: Continue stirring the reaction at room temperature until the reduction is complete, as indicated by TLC analysis.
-
Work-up: Quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure.
-
Extraction and Purification: Make the aqueous residue basic with the addition of a 1M NaOH solution and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be further purified by column chromatography or by conversion to its hydrochloride salt for enhanced stability and ease of handling.
Causality of Experimental Choices:
-
Solvent Selection: Methanol and dichloroethane are good solvents for both the aldehyde and the reducing agents, facilitating a homogeneous reaction.
-
Choice of Reducing Agent: Sodium borohydride is a selective reducing agent for imines in the presence of other functional groups and is generally safe and easy to handle. Sodium triacetoxyborohydride is particularly effective for reductive aminations as it is less basic and more selective.[8]
-
pH Adjustment during Work-up: Basifying the aqueous layer ensures that the final amine product is in its free base form, which is more soluble in organic solvents, allowing for efficient extraction.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the reductive amination step.
Comprehensive Characterization of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine
Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical Properties
| Property | Predicted/Expected Value | Source/Method |
| Molecular Formula | C₈H₁₃N₃ | PubChem[12] |
| Molecular Weight | 151.21 g/mol | Calculated |
| Monoisotopic Mass | 151.11095 Da | PubChem[12] |
| XlogP (predicted) | -0.1 | PubChem[12] |
| Appearance | Colorless to pale yellow oil or low melting solid | General observation for similar compounds |
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | d | 1H | Pyrazole H-3 |
| ~ 6.2 | d | 1H | Pyrazole H-4 |
| ~ 4.5 | m | 1H | Cyclobutyl CH |
| ~ 3.9 | s | 2H | -CH₂NH₂ |
| ~ 2.5 - 1.8 | m | 6H | Cyclobutyl CH₂ |
| ~ 1.5 | br s | 2H | -NH₂ |
Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | Pyrazole C-5 |
| ~ 139 | Pyrazole C-3 |
| ~ 106 | Pyrazole C-4 |
| ~ 58 | Cyclobutyl CH |
| ~ 38 | -CH₂NH₂ |
| ~ 30 | Cyclobutyl CH₂ |
| ~ 15 | Cyclobutyl CH₂ |
Rationale for Assignments:
-
The pyrazole protons (H-3 and H-4) are expected to appear in the aromatic region, with H-3 typically downfield from H-4.
-
The benzylic-like protons of the methylamine group (-CH₂NH₂) will likely appear as a singlet around 3.9 ppm.
-
The cyclobutyl protons will exhibit complex multiplets in the aliphatic region.
-
The amine protons (-NH₂) often present as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which should readily form a protonated molecular ion [M+H]⁺.
-
Analysis: High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.
Expected Results:
-
[M+H]⁺ (calculated for C₈H₁₄N₃⁺): 152.1182
-
[M+Na]⁺ (calculated for C₈H₁₃N₃Na⁺): 174.1002
Fragmentation Pattern:
A key fragmentation pathway would likely involve the loss of the cyclobutyl group or cleavage of the C-C bond between the pyrazole ring and the methylamine group.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H (pyrazole) |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (cyclobutyl) |
| ~ 1600 | C=N stretch | Pyrazole ring |
| ~ 1550 | N-H bend | Primary amine (-NH₂) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the synthesized compound.
Experimental Protocol:
-
Column: A reverse-phase C18 column is appropriate for this moderately polar compound.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., 220-250 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to the product. A purity of >95% is generally considered acceptable for research purposes.
Potential Biological Significance and Future Directions
The structural motifs present in (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine suggest potential for a range of biological activities. The pyrazole core is a known pharmacophore, and the N-cyclobutyl group can enhance lipophilicity and metabolic stability, while the 5-methylamine group provides a key site for hydrogen bonding interactions with biological targets.[1][2] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential applications as kinase inhibitors, receptor antagonists, or antimicrobial agents.[4][7] Further studies should focus on screening this compound against various biological targets to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive and logical framework for the synthesis and characterization of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this promising pyrazole derivative. The proposed characterization workflow ensures the structural integrity and purity of the compound, laying a solid foundation for its further investigation in the field of drug discovery and development.
References
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Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]
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Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4. [Link]
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Sasamori, H., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide − Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18076–18091. [Link]
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Castillo, J. C., et al. (2021). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]
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Armstrong, A., & Baxter, C. A. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 591–593. [Link]
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Al-Ostath, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 106007. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 166. [Link]
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Gaikwad, S. B., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
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Rani, S., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
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Sönmez, F., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678. [Link]
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Wang, Y., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 28, 2235-2242. [Link]
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Valenti, P., et al. (2000). Chemoselective Synthesis of Pyrazole Derivatives via β-Enamino Keto Esters. Archiv der Pharmazie, 333(7), 219-222. [Link]
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Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
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Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Castillo-Becerra/7b8f9e6d0a7e6b8a8b1a4d9c7a7f4e9a0c3d9a9f]([Link]
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Becerra, D., & Castillo, J. C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1300. [Link]
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Gherghiceanu, E. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-15. [Link]
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Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1500. [Link]
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An In-depth Technical Guide to the NMR and Mass Spectrometry Data of N-Substituted Pyrazole Methylamines
Foreword: The Structural Elucidation of a Privileged Scaffold
N-substituted pyrazole methylamines represent a cornerstone in modern medicinal chemistry and drug development. Their structural motif is prevalent in a multitude of biologically active compounds, lauded for their roles as potent and selective modulators of various physiological targets.[1][2] The precise substitution pattern on the pyrazole ring and the methylamine moiety is critical to their pharmacological profile. Consequently, the unambiguous characterization of these molecules is of paramount importance. This guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data intrinsic to this class of compounds. It is designed not as a rigid protocol, but as a technical narrative to empower researchers, scientists, and drug development professionals with the expertise to confidently synthesize and characterize these vital molecules.
The Logic of Spectroscopic Analysis: A Workflow for Confidence
The characterization of a newly synthesized N-substituted pyrazole methylamine is a systematic process. Each step is designed to build upon the last, creating a self-validating loop of data that culminates in the unequivocal confirmation of the target structure. The workflow presented here is a field-proven approach to ensure both accuracy and efficiency.
Caption: A typical workflow for the synthesis and characterization of N-substituted pyrazole methylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For N-substituted pyrazole methylamines, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum provides a detailed picture of the hydrogen environments. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key to assembling the structural puzzle.
-
Pyrazole Ring Protons (H-3, H-4, H-5): These protons typically resonate in the aromatic region (δ 6.0 - 8.5 ppm). Their exact chemical shifts are highly sensitive to the electronic nature of the N1-substituent.[3][4]
-
H-4: Often appears as a triplet (or doublet of doublets) due to coupling with H-3 and H-5, typically in the range of δ 6.0 - 6.5 ppm.
-
H-3 and H-5: These protons are adjacent to the ring nitrogens and are therefore more deshielded. They usually appear as doublets or multiplets between δ 7.0 and 8.5 ppm. Distinguishing between H-3 and H-5 can be challenging and often requires 2D NMR techniques like HMBC.[5]
-
-
Methylene Bridge Protons (-CH₂-N): The protons of the methylene group connecting the pyrazole ring to the amine are typically found between δ 3.5 and 5.5 ppm. Their chemical shift is influenced by the substituents on both the pyrazole ring and the amine nitrogen. For instance, an N-benzyl group on the pyrazole will deshield these protons.[6]
-
Amine Protons (-NH or -NH₂): These protons can be observed over a wide chemical shift range and often appear as broad signals due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[5] A D₂O exchange experiment can be used to confirm their assignment; the signal will disappear upon addition of a drop of D₂O.[5]
-
N-Substituent Protons: The signals for the N-substituent on the pyrazole and on the methylamine will appear in their characteristic regions (e.g., aromatic protons for a phenyl group, aliphatic protons for an alkyl group).
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): These carbons resonate in the downfield region of the spectrum.
-
C-4: Typically the most shielded of the ring carbons, appearing around δ 100-115 ppm.
-
C-3 and C-5: These carbons, being attached to nitrogen, are significantly deshielded and can be found in the range of δ 130-155 ppm. The specific chemical shifts are influenced by the tautomeric form in N-unsubstituted pyrazoles and by the N1-substituent in N-substituted ones.[3][7][8]
-
-
Methylene Bridge Carbon (-CH₂-N): This carbon signal is typically found in the range of δ 40-60 ppm.
-
N-Substituent Carbons: The carbons of the substituents will appear in their expected chemical shift ranges.
Table 1: Typical NMR Data for a Representative N-Substituted Pyrazole Methylamine
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyrazole H-3 | 7.5 - 8.5 (d) | 135 - 155 | Highly dependent on N1-substituent. |
| Pyrazole H-4 | 6.0 - 6.5 (t) | 100 - 115 | |
| Pyrazole H-5 | 7.0 - 8.0 (d) | 130 - 150 | Often requires 2D NMR for unambiguous assignment. |
| -CH₂-N | 3.5 - 5.5 (s or d) | 40 - 60 | Multiplicity depends on coupling to NH proton. |
| -NH/-NH₂ | 1.5 - 5.0 (br s) | - | Broad signal, confirmed by D₂O exchange. |
Note: These are general ranges and can vary significantly based on the specific substituents and the solvent used.[5]
Mass Spectrometry (MS): Deciphering the Molecular Formula and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern provides a "fingerprint" that can confirm the compound's structure.
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion, typically as the protonated species [M+H]⁺. This is the method of choice for confirming the molecular weight.
-
Electron Impact (EI): A high-energy ionization technique that causes extensive fragmentation. While the molecular ion peak (M⁺) may be weak or absent, the resulting fragments are highly informative for structural elucidation.[9]
Characteristic Fragmentation Pathways
The fragmentation of N-substituted pyrazole methylamines is predictable and provides excellent structural confirmation.
Caption: Common fragmentation pathways observed for pyrazole methylamines in mass spectrometry.
-
Alpha-Cleavage (Benzylic Cleavage): This is often the most dominant fragmentation pathway. The bond between the methylene carbon and the amine nitrogen breaks, leading to the formation of a stable, resonance-stabilized pyrazolyl-methyl cation. The mass of the lost neutral radical (•NR¹R²) provides information about the substitution on the amine.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic loss is that of a 27 Da neutral fragment, corresponding to hydrogen cyanide (HCN).[9] This is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds.
-
Loss of Dinitrogen (N₂): Following the initial fragmentation, the pyrazole ring can collapse with the expulsion of a neutral dinitrogen molecule (28 Da). This is a hallmark fragmentation for the pyrazole core.[9]
Table 2: Common Mass Spectrometry Fragments for a Generic N-Phenyl-pyrazole-3-methylamine
| m/z Value | Identity | Fragmentation Pathway |
| M⁺ or [M+H]⁺ | Molecular Ion | - |
| M - NR¹R² | Pyrazolyl-methyl cation | Alpha-cleavage |
| M - 27 | [M - HCN]⁺ | Ring fragmentation |
| M - H - 28 | [M - H - N₂]⁺ | Ring fragmentation |
Experimental Protocol: Synthesis and Characterization of (1-Phenyl-1H-pyrazol-4-yl)methanamine
This protocol provides a self-validating, step-by-step methodology for the synthesis and characterization of a representative N-substituted pyrazole methylamine.
Synthesis
-
Reaction: Reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Reagents and Equipment:
-
1-phenyl-1H-pyrazole-4-carbaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling.
-
(Optional but recommended) Perform a D₂O exchange experiment to confirm the -NH₂ protons. After acquiring the initial ¹H spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.[5]
-
(Optional but recommended for unambiguous assignment) Acquire 2D NMR spectra, such as HSQC and HMBC, to establish proton-carbon and long-range correlations.[5]
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The most abundant ion should correspond to [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), the measured m/z value should be within 5 ppm of the calculated exact mass for the protonated molecular formula, confirming the elemental composition.[10]
-
Conclusion
The synergistic use of NMR and mass spectrometry provides a robust and reliable framework for the structural elucidation of N-substituted pyrazole methylamines. By understanding the characteristic chemical shifts, coupling constants, and fragmentation patterns discussed in this guide, researchers can approach the characterization of these medicinally important compounds with a high degree of confidence. The causality-driven workflow and detailed protocols herein are designed to serve as a practical resource in the modern drug discovery laboratory.
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]
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13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance. [Link]
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A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. PubMed. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]
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SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Asian Journal of Chemistry. [Link]
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Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Wiley Online Library. [Link]
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The Strategic Utility of (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine in Modern Drug Discovery
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals
Executive Summary
In the pursuit of novel therapeutics, the selection of building blocks dictates the physicochemical and pharmacokinetic trajectories of lead compounds. (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine (CAS: 1781538-66-6) has emerged as a high-value pharmacophore module in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and protein-protein interaction (PPI) inhibitors.
This technical whitepaper deconstructs the structural rationale, physicochemical properties, and synthetic methodologies associated with this specific building block. By understanding the causality behind its structural components—the puckered lipophilicity of the cyclobutyl ring, the electronic versatility of the pyrazole core, and the synthetic flexibility of the primary amine—medicinal chemists can better deploy this intermediate to overcome common lead optimization hurdles such as poor metabolic stability, off-target toxicity, and suboptimal target residence time.
Structural Rationale and Pharmacophore Mapping
The architecture of (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine is a masterclass in fragment-based drug design. Each moiety serves a distinct, synergistic purpose when integrated into a larger active pharmaceutical ingredient (API).
The Cyclobutyl Motif: Conformational Control and Metabolic Shielding
Unlike linear alkyl chains (e.g., propyl or butyl groups) which incur high entropic penalties upon target binding, the cyclobutyl ring is conformationally restricted. Its unique "puckered" conformation projects into hydrophobic sub-pockets with precise vectorality. Furthermore, replacing a highly flexible chain with a cyclobutyl group often shields adjacent metabolic soft spots from cytochrome P450 (CYP) mediated oxidation, thereby extending the compound's half-life.
The Pyrazole Core: The Ultimate Bioisostere
The 1H-pyrazole ring is a privileged scaffold in medicinal chemistry. It serves as an excellent bioisostere for phenyl, pyrrole, and imidazole rings. In kinase inhibitor design, the pyrazole nitrogens frequently engage in critical hydrogen-bonding interactions with the backbone amides of the kinase hinge region. The electron-rich nature of the pyrazole also modulates the basicity of the adjacent amine, tuning the overall pKa of the molecule.
The Methanamine Linker: Increasing Fsp³
The inclusion of a methylene bridge (-CH2-) between the pyrazole core and the primary amine breaks the aromatic conjugation. This seemingly minor modification significantly increases the fraction of sp³ hybridized carbons (Fsp³) in the final drug candidate. Higher Fsp³ correlates strongly with improved aqueous solubility and higher clinical success rates due to reduced non-specific binding and lower toxicity.
Caption: Pharmacophore mapping of (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine highlighting functional roles.
Physicochemical Properties & Molecular Descriptors
To effectively integrate this building block into computational drug design workflows, accurate molecular descriptors are essential. The following table consolidates the computed and experimental properties of (1-cyclobutyl-1H-pyrazol-5-yl)methanamine [1].
| Property | Value | Implication for Drug Design |
| CAS Number | 1781538-66-6 | Standard identifier for procurement [2]. |
| Molecular Formula | C8H13N3 | Low molecular weight fragment. |
| Molecular Weight | 151.21 g/mol | Ideal for Fragment-Based Lead Discovery (FBLD). |
| Monoisotopic Mass | 151.11095 Da | Critical for high-resolution mass spectrometry (HRMS) tracking [1]. |
| Topological Polar Surface Area (TPSA) | ~43.8 Ų | Excellent membrane permeability; CNS penetrant potential [3]. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Capable of forming directed interactions with target proteins. |
| Hydrogen Bond Acceptors | 2 (Pyrazole N, Amine N) | Enhances solubility and target binding affinity. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1-alkyl-1H-pyrazol-5-yl derivatives requires careful control of regioselectivity [4]. Direct alkylation of asymmetrical pyrazoles often yields a mixture of N1 and N2 isomers. The following self-validating protocol utilizes a classical ester-directed approach, ensuring high regiochemical fidelity and excellent yields.
Step-by-Step Experimental Workflow
Step 1: Regioselective N-Alkylation Rationale: Using ethyl 1H-pyrazole-5-carboxylate as the starting material directs the alkylation sterically and electronically.
-
Charge a flame-dried flask with ethyl 1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous DMF (0.2 M).
-
Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Causality: Cs₂CO₃ provides superior solubility and kinetic profiles in DMF compared to K₂CO₃, minimizing side reactions.
-
Add cyclobutyl bromide (1.2 eq) dropwise at 0°C.
-
Warm to 60°C and stir for 12 hours.
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Step 2: Ester Reduction Rationale: Conversion of the ester to a primary alcohol prepares the molecule for amine installation.
-
Dissolve the intermediate in anhydrous THF (0.1 M) at 0°C under N₂.
-
Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq). Causality: LiAlH₄ ensures complete reduction to the alcohol without cleaving the cyclobutyl ring.
-
Stir for 2 hours, then perform a Fieser workup (H₂O, 15% NaOH, H₂O).
-
Filter through Celite to obtain (1-cyclobutyl-1H-pyrazol-5-yl)methanol.
Step 3: Activation and Azidation Rationale: The alcohol must be converted into a good leaving group to facilitate nucleophilic substitution by the azide ion.
-
Dissolve the alcohol in DCM with Triethylamine (Et₃N, 2.0 eq) at 0°C.
-
Add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour to form the mesylate.
-
Concentrate, dissolve in DMF, and add Sodium Azide (NaN₃, 2.0 eq).
-
Heat at 80°C for 4 hours to yield the azide intermediate.
Step 4: Staudinger Reduction Rationale: The Staudinger reduction is highly chemoselective, reducing the azide to the primary amine without affecting the pyrazole ring.
-
Dissolve the azide in THF/H₂O (10:1).
-
Add Triphenylphosphine (PPh₃, 1.2 eq) at room temperature.
-
Stir for 12 hours until nitrogen evolution ceases.
-
Acidify with 1M HCl, wash with DCM (to remove triphenylphosphine oxide), basify the aqueous layer, and extract with DCM to yield pure (1-cyclobutyl-1H-pyrazol-5-yl)methanamine .
Caption: Step-by-step synthetic workflow for (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine.
Applications in High-Throughput Lead Generation
In modern drug discovery, the primary amine of (1-cyclobutyl-1H-pyrazol-5-yl)methanamine serves as an ideal handle for parallel library synthesis.
Amide Coupling Workflows
When generating libraries of potential enzyme inhibitors, this building block is frequently reacted with diverse carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt). The resulting amides benefit from the structural rigidity of the cyclobutyl-pyrazole system, which often locks the newly formed amide bond into a favorable conformation for target engagement.
Reductive Amination
Alternatively, reacting the primary amine with various aldehydes via reductive amination (using Sodium triacetoxyborohydride, NaBH(OAc)₃) generates secondary amines. This approach is highly effective in designing ligands for GPCRs, where basic amines are required to interact with conserved aspartate residues within the transmembrane domains.
References
-
PubChemLite - Compound Summary for (1-cyclobutyl-1h-pyrazol-5-yl)methanamine. Université du Luxembourg. Available at:[Link] (Indexed via PubChemLite database[1])
-
Ivachtchenko et al. - Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. Journal of Heterocyclic Chemistry, 2004, 41, 931-939. Available at:[Link][2]
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Engineering the Cyclobutyl-Pyrazole Pharmacophore: A Technical Guide to Solubility and Stability Optimization
As a Senior Application Scientist navigating the complexities of early-phase drug discovery, I frequently encounter the challenge of balancing a molecule's target affinity with its developability. In recent years, the cyclobutyl-pyrazole moiety has emerged as a privileged structural motif, particularly in the design of kinase inhibitors such as cMET and LRRK2 antagonists[1],[2].
This whitepaper provides an in-depth mechanistic analysis of the cyclobutyl-pyrazole scaffold. By moving beyond empirical observation and exploring the physicochemical causality behind this moiety, we can design more robust, self-validating workflows for evaluating its solubility and metabolic stability.
Mechanistic Rationale: The Causality of Structure
To optimize a compound, one must understand the physical chemistry governing its behavior. The cyclobutyl-pyrazole scaffold is a masterclass in balancing electronic and steric parameters.
The Pyrazole Core: Hinge-Binding Dynamics
The pyrazole ring is a 5-membered aromatic heterocycle featuring adjacent nitrogen atoms. It acts as an exceptional bioisostere for amides and phenols, serving as a critical hydrogen bond donor (N-H) and acceptor (N) pair. This dynamic makes it an ideal anchor for the ATP-binding hinge region of kinases. However, planar, unsubstituted aryl-pyrazoles often suffer from poor developability due to high crystal lattice energies (leading to poor solubility) and rapid Phase II metabolism, such as N-glucuronidation.
The Cyclobutyl Advantage: Fsp3 and Steric Shielding
Replacing a linear alkyl or planar aryl group with a cyclobutyl ring fundamentally alters the molecule's developability profile[3]:
-
Solubility Enhancement via Lattice Disruption : The puckered conformation of the cyclobutyl ring introduces out-of-plane 3D character, significantly increasing the fraction of sp3-hybridized carbons ( Fsp3 ). This steric bulk frustrates the flat π−π stacking of the pyrazole cores in the solid state. By lowering the crystal lattice energy, the thermodynamic solubility often improves compared to planar aromatic substituents, even if overall lipophilicity increases.
-
Metabolic Shielding : Linear alkyl chains (e.g., propyl, butyl) are highly flexible and susceptible to rapid cytochrome P450 (CYP)-mediated oxidation. In contrast, the C-H bonds within the strained cyclobutyl ring possess higher homolytic bond dissociation energies. This makes them less susceptible to hydrogen abstraction by the CYP450 heme-oxo intermediate. Furthermore, the bulky cyclobutyl group sterically shields the adjacent pyrazole nitrogens from conjugative enzymes[1],[4].
Data Presentation: Structure-Property Relationships
To illustrate the causality of these structural changes, we can analyze the structure-activity relationship (SAR) data typical of kinase inhibitor optimization campaigns. As seen in recent developments of 1, increasing steric bulk from an ethyl to a cyclobutyl group can result in a roughly 10-fold increase in cellular potency by better filling hydrophobic pockets[1].
Table 1: Comparative Profiling of Pyrazole N-Substituents
| N-Substituent | Relative Fsp3 | Target Affinity (Cellular IC 50 ) | Thermodynamic Aqueous Solubility | Hepatic Clearance ( CLint ) | Mechanistic Driver |
| Methyl | Low | Weak | High | Low | Insufficient hydrophobic contacts. |
| Ethyl | Low | Moderate | Moderate | High | Prone to rapid ω -1 oxidation. |
| Cyclobutyl | High | Potent (10x vs Ethyl) | Moderate | Moderate | Optimal pocket filling; lattice disruption balances lipophilicity. |
| Phenyl | Zero | Moderate | Low | High | High lattice energy; prone to aromatic hydroxylation. |
Note: While the cyclobutyl group improves potency and resists direct oxidation, its inherent lipophilicity can drive non-specific microsomal clearance if not balanced by polar functional groups elsewhere in the molecule[1],[2].
Experimental Methodologies: Self-Validating Systems
A protocol is only as reliable as its internal controls. To rigorously evaluate the solubility and stability of cyclobutyl-pyrazole derivatives, I employ the following self-validating workflows.
Protocol A: Equilibrium Thermodynamic Solubility (Shake-Flask LC-UV)
Causality: Kinetic solubility assays (spiking DMSO stocks into buffer) often yield false positives due to transient supersaturation. Thermodynamic solubility measures the true energy equilibrium between the solid crystal lattice and the aqueous solvent, which is critical for formulating oral doses.
Step-by-Step Methodology:
-
Preparation : Weigh 2.0 mg of the solid cyclobutyl-pyrazole derivative into a 4 mL glass vial.
-
Equilibration : Add 1.0 mL of 50 mM Phosphate Buffered Saline (pH 7.4). Add a PTFE-coated magnetic stir bar.
-
Incubation : Stir at 300 rpm at 37°C for 24 hours.
-
Self-Validation Step: Run Diclofenac sodium (high solubility control) and Amiodarone (low solubility control) in parallel to validate buffer capacity and temperature stability.
-
-
Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Critical Causality: Discard the first 200 µL of filtrate. Highly lipophilic cyclobutyl derivatives will non-specifically bind to the filter membrane; discarding the first drops ensures the membrane is saturated and the collected sample reflects true concentration.
-
-
Quantification : Dilute the filtrate 1:10 in the LC mobile phase and analyze via LC-UV against a standard curve prepared in a matching solvent matrix.
Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance, CLint )
Causality: To prove the metabolic stability conferred by the cyclobutyl ring, we measure the rate of parent compound depletion in human liver microsomes (HLM), isolating CYP450-mediated metabolism from other clearance pathways.
Step-by-Step Methodology:
-
System Setup : Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM and 3 mM MgCl 2 .
-
Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling : At t=0,5,15,30, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.
-
Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation Step: Include a "No NADPH" control to rule out chemical instability/hydrolysis, and a Verapamil positive control to confirm the CYP450 enzymatic viability of the microsome batch.
-
-
Analysis : Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Workflow Visualization
Below is the logical architecture of our physicochemical and metabolic screening cascade for cyclobutyl-pyrazole leads.
Workflow for solubility and stability profiling of cyclobutyl-pyrazole leads.
Conclusion
The cyclobutyl-pyrazole moiety is not merely a structural placeholder; it is a precision-engineered pharmacophore. By strategically utilizing the cyclobutyl group's puckered geometry and strong C-H bonds, medicinal chemists can simultaneously disrupt crystal packing for better thermodynamic solubility and shield the molecule from rapid CYP-mediated clearance. Applying rigorous, self-validating protocols ensures that these theoretical advantages translate into tangible developability metrics in the laboratory.
References
-
Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates Source: PMC (National Institutes of Health / ChemMedChem) URL:[Link]
-
Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors Source: PMC (National Institutes of Health / RSC Medicinal Chemistry) URL:[Link]
-
Kilo-Scale-Enabled Route toward PF-07907063, a Type II Brain Penetrant cMET Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
The 1-Cyclobutyl-1H-Pyrazole Scaffold: A Technical Guide to Design, Synthesis, and Pharmacological Application
Executive Summary
In the landscape of modern medicinal chemistry, the 1-cyclobutyl-1H-pyrazole moiety has emerged as a privileged structural scaffold. By synergizing the hydrogen-bonding geometry of the pyrazole ring with the unique steric and physicochemical properties of the cyclobutane ring, this motif offers enhanced metabolic stability, optimal lipophilicity, and precise spatial orientation for target engagement. This whitepaper provides an in-depth technical review of the structural rationale, synthetic methodologies, and pharmacological applications of 1-cyclobutyl-1H-pyrazole derivatives, tailored for drug development professionals.
Structural & Physicochemical Rationale
The selection of a 1-cyclobutyl-1H-pyrazole building block over traditional linear alkyl-heterocycles is driven by strict causality in molecular design:
-
The Cyclobutyl Advantage (Metabolic & Entropic Control): Linear alkyl chains (e.g., propyl or butyl groups) are highly flexible, leading to a significant entropic penalty upon binding to a rigid protein pocket. They are also highly susceptible to cytochrome P450 (CYP450)-mediated ω
- and ω−1 oxidation. The cyclobutyl group restricts conformational flexibility, pre-organizing the molecule for binding. Furthermore, the increased fraction of sp3-hybridized carbons ( Fsp3 ) enhances aqueous solubility while maintaining a sufficient partition coefficient (LogP) to cross lipid bilayers[1].
-
The Pyrazole Core (Hinge-Binding & Bioisosterism): Pyrazoles act as excellent bioisosteres for phenyl rings but offer superior aqueous solubility. In kinase inhibitors, the pyrazole N2 atom frequently acts as a critical hydrogen-bond acceptor, coordinating with the backbone amides of the kinase hinge region to anchor the molecule within the ATP-binding site[2].
Synthetic Methodologies & Self-Validating Protocols
To ensure reproducibility and high yield, the synthesis of 1-cyclobutyl-1H-pyrazole derivatives typically begins with the N -alkylation of a substituted pyrazole, followed by functionalization (e.g., borylation) for downstream cross-coupling.
Protocol 1: N-Alkylation of 4-Bromo-1H-pyrazole
This protocol describes the synthesis of 4-bromo-1-cyclobutyl-1H-pyrazole, a universal electrophilic building block[1].
-
Deprotonation: To a cooled (0°C) and stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.
-
Causality: Cooling to 0°C controls the exothermic evolution of hydrogen gas. NaH quantitatively deprotonates the pyrazole N−H , forming a highly nucleophilic pyrazolide anion.
-
-
Alkylation: After stirring for 30 minutes at 0°C, add bromocyclobutane (1.0 eq) dropwise.
-
Thermal Activation: Seal the reaction vessel and heat to 95°C for 23 hours.
-
Causality: The cyclobutyl halide is sterically hindered, making standard SN2 displacement sluggish at room temperature. Heating to 95°C provides the necessary activation energy to overcome this steric barrier[1].
-
-
Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol is inherently self-validating: the complete consumption of the starting material (m/z ~147) and the emergence of a single major product peak (m/z ~201) confirms successful alkylation. The absence of di-alkylation products guarantees high regiochemical fidelity.
-
Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol 2: Miyaura Borylation (Synthesis of the Pinacol Ester)
This protocol converts the bromide into a versatile nucleophile for Suzuki-Miyaura cross-coupling.
-
Reagent Assembly: Combine 4-bromo-1-cyclobutyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (KOAc, 3.0 eq) in 1,4-dioxane.
-
Degassing: Sparge the mixture with nitrogen for 15 minutes.
-
Causality: Oxygen rapidly deactivates palladium catalysts; thorough degassing ensures the longevity of the active Pd(0) species.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and heat to 80°C for 12 hours.
-
Self-Validating Checkpoint: The success of the borylation is confirmed by a visual color change (from reddish-brown to a pale yellow suspension) and TLC analysis showing a highly UV-active spot with a higher Rf value than the starting bromide.
Synthetic workflow for 1-cyclobutyl-1H-pyrazole derivatives via N-alkylation and borylation.
Pharmacological Applications & Target Mechanisms
The versatility of the 1-cyclobutyl-1H-pyrazole scaffold is demonstrated by its application across diverse therapeutic areas, from oncology to metabolic disorders.
Kinase Inhibition (e.g., c-Met, RIPK1)
c-Met is a receptor tyrosine kinase activated by Hepatocyte Growth Factor (HGF). Its dysregulation drives tumor proliferation and metastasis. 1-cyclobutyl-1H-pyrazole derivatives act as potent Type I kinase inhibitors[1]. The pyrazole nitrogen forms a critical hydrogen bond with the hinge region of the kinase (e.g., Met1160 in c-Met), while the cyclobutyl group projects into the hydrophobic pocket, displacing ordered water molecules and increasing binding affinity through the hydrophobic effect. Similar hinge-binding mechanisms are observed in RIPK1 inhibitors[2].
Inhibition of the c-Met signaling pathway by 1-cyclobutyl-1H-pyrazole derivatives.
11- β -HSD1 Inhibition (Metabolic Disorders)
11- β -hydroxysteroid dehydrogenase type 1 (11- β -HSD1) converts inactive cortisone to active cortisol. Overactivity of this enzyme in adipose tissue and the liver contributes to metabolic syndrome and type 2 diabetes. Pyrazole derivatives containing the 1-cyclobutyl moiety have been developed as selective 11- β -HSD1 inhibitors[3]. The cyclobutyl ring optimally fills the lipophilic catalytic pocket of the enzyme, preventing the binding of cortisone and thereby reducing local cortisol amplification.
Apoptosis Modulation (MCL-1 Inhibition)
MCL-1 is an anti-apoptotic protein overexpressed in many cancers. Inhibiting MCL-1 restores the apoptotic cascade. 1-cyclobutyl-1H-pyrazole-4-carboxylic acid has been utilized as a key building block in the synthesis of potent MCL-1 inhibitors, where the pyrazole core participates in crucial π−π stacking interactions within the BH3-binding groove of the target protein[4].
Quantitative Data Summary
The table below summarizes the diverse applications of the 1-cyclobutyl-1H-pyrazole scaffold across various validated biological targets.
| Derivative / Scaffold Class | Primary Target | Therapeutic Indication | Key Structural Role of 1-Cyclobutyl-1H-pyrazole | Reference |
| Fused Pyrazole-Amides | c-Met Kinase | Oncology (Solid Tumors) | Hinge-binding anchor; hydrophobic pocket occupation | 1[1] |
| Pyrazole-4-carboxamides | 11- β -HSD1 | Type 2 Diabetes / Metabolic Syndrome | Fills lipophilic catalytic pocket; prevents cortisone binding | 3[3] |
| Nicotinamide-Pyrazoles | RIPK1 | Inflammatory Diseases | Direct interaction with the ATP-binding site | 2[2] |
| Pyrazole-Carboxylic Acids | MCL-1 | Oncology (Hematological Malignancies) | π−π stacking in the BH3-binding groove | 4[4] |
Conclusion & Future Perspectives
The integration of the 1-cyclobutyl-1H-pyrazole moiety into drug discovery programs represents a masterclass in rational drug design. By balancing conformational restriction, metabolic stability, and precise hydrogen-bonding geometry, this scaffold overcomes the limitations of traditional linear alkyl-heterocycles. Future applications will likely see this moiety incorporated into Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, leveraging its optimal physicochemical profile to enhance cellular permeability and target degradation.
References
- Title: US9066954B2 - Fused heterocyclic derivatives and methods of use Source: Google Patents URL
- Title: EP2295411A1 - Pyrazoles as 11-beta-hsd-1 Source: Google Patents URL
- Title: WO2023018643A1 - Nicotinamide ripk1 inhibitors Source: Google Patents URL
- Title: WO2019222112A1 - Mcl-1 inhibitors Source: Google Patents URL
- Title: 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR Source: Sigma-Aldrich URL
Sources
- 1. US9066954B2 - Fused heterocyclic derivatives and methods of use - Google Patents [patents.google.com]
- 2. WO2023018643A1 - Nicotinamide ripk1 inhibitors - Google Patents [patents.google.com]
- 3. EP2295411A1 - Pyrazoles as 11-beta-hsd-1 - Google Patents [patents.google.com]
- 4. WO2019222112A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]
Advanced In Silico Methodologies for the Prediction of Pyrazole Compound Bioactivity
Executive Summary
The pyrazole ring (1,2-diazole) is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for blockbuster therapeutics ranging from anti-inflammatory agents (celecoxib) to kinase inhibitors (ruxolitinib). However, the biological activity of pyrazole derivatives is notoriously sensitive to subtle structural modifications. Predicting this activity in silico requires overcoming the scaffold's high conformational flexibility and non-linear structure-activity relationships (SAR). This technical guide outlines a robust, self-validating computational pipeline integrating 4D-Quantitative Structure-Activity Relationship (QSAR) modeling, hybrid Machine Learning (ML), and microsecond-scale Molecular Dynamics (MD) simulations to accurately predict and validate pyrazole bioactivity.
The Challenge of Pyrazole Conformational Flexibility
Traditional 3D-QSAR models frequently fail when applied to pyrazole derivatives because they rely on static ligand conformations. The 5-membered heterocyclic ring exhibits significant dynamic behavior, meaning a single rigid conformation cannot accurately represent its biological profile (1)[1].
To resolve this, modern computational pipelines must utilize 4D-QSAR , which incorporates multiple conformations of each compound over time. By utilizing matrix-based representations of geometric and electronic properties, 4D-QSAR captures the dynamic electron distribution across the adjacent nitrogen atoms, which is critical for predicting hydrogen-bonding interactions with target kinases (1)[1].
Machine Learning and 4D-QSAR Integration
Because the SAR of pyrazole scaffolds is highly non-linear, classical statistical methods like Multiple Linear Regression (MLR) often fall short. Ensemble machine learning models have proven significantly superior in predicting pyrazole bioactivity.
Quantitative Data: Model Performance Comparison
The following table summarizes the predictive performance of various algorithms applied to pyrazole datasets, demonstrating the clear advantage of hybrid and deep learning architectures:
| Predictive Model | Target / Bioactivity | R² Value | Error Metric | Causality / Advantage |
| GBM + RF Hybrid | General Pyrazole Bioactivity | 0.999 | N/A | Captures non-linear SAR and dynamic molecular behavior via ensemble averaging[1]. |
| MLP Neural Network | ERα Antagonism (Breast Cancer) | >0.94 | MSE: <0.12 | Enables deep feature extraction from complex molecular descriptors[2]. |
| Random Forest (RF) | Hypoglycemic Activity | 0.90 | RMSE: 0.20 | Handles high-dimensional descriptor spaces effectively without overfitting[3]. |
| Multiple Linear Regression | Hypoglycemic Activity | 0.85 | RMSE: 0.25 | Baseline statistical model; struggles with the non-linear flexibility of pyrazoles[3]. |
Protocol 1: Self-Validating 4D-QSAR & Machine Learning Pipeline
To build a trustworthy predictive model, the workflow must be self-validating. Follow this protocol for ML-driven pyrazole screening:
-
Dataset Curation & Conformational Sampling: Generate multi-conformer libraries for each pyrazole derivative using molecular mechanics force fields (e.g., MMFF94).
-
Descriptor Matrix Generation: Calculate spatial and electronic features (e.g., electron-conformational matrices) using RDKit or specialized EMRE software.
-
Causality: Quantifies the dynamic electron distribution that dictates target binding affinity.
-
-
Hybrid Model Training: Train the dataset using a combined Gradient Boosting Machine (GBM) and Random Forest (RF) approach.
-
Applicability Domain (AD) Verification: Define the chemical space boundaries of the training set using leverage or distance-based methods.
-
Causality: This acts as a self-validating checkpoint. Any new pyrazole derivative falling outside the AD is flagged as a low-confidence prediction, ensuring the system's trustworthiness.
-
Core Computational Workflow: Docking to Dynamics
Pyrazoles frequently target kinase domains—such as VEGFR-2 and EGFR—due to their ability to occupy the ATP-binding pocket and form critical hydrogen bonds (4)[4], (5)[5]. However, molecular docking provides only a static snapshot of binding affinity (e.g., a favorable -9.2 kcal/mol docking score) (6)[6]. To establish true scientific integrity, these interactions must be thermodynamically validated.
Fig 1: In silico workflow for pyrazole bioactivity prediction and validation.
Protocol 2: Rigorous Molecular Dynamics (MD) Simulation
To prove that a docked pyrazole complex remains stable under physiological conditions, execute the following microsecond-scale MD protocol:
-
System Solvation & Neutralization: Immerse the docked complex in a TIP3P water box and neutralize with counter-ions (Na+/Cl-).
-
Causality: Replicates the dielectric constant and ionic strength of the cellular environment, which heavily influences the protonation states of the pyrazole nitrogens.
-
-
Steepest Descent Energy Minimization: Execute for 50,000 steps until the maximum force is < 1000.0 kJ/mol/nm.
-
Causality: Relieves artificial steric clashes generated during rigid-body docking, preventing the system from "exploding" during the heating phase.
-
-
NVT and NPT Equilibration: Equilibrate the system at 300K (100 ps, NVT) and 1 bar (100 ps, NPT) using position restraints on the heavy atoms of the protein and ligand.
-
Causality: Allows the solvent molecules to relax around the pyrazole ligand without disrupting the predicted binding pose.
-
-
1000 ns Production Run: Execute an unrestrained production simulation for 1000 ns (6)[6].
-
Causality: Pyrazole rings often undergo slow "flipping" within the binding pocket. Short simulations (<100 ns) fail to capture these critical conformational adaptations.
-
-
Trajectory Analysis (RMSD & MM-PBSA): Calculate the Root Mean Square Deviation (RMSD) of the ligand and the MM-PBSA binding free energy.
Conclusion
The successful in silico prediction of pyrazole compound activity relies on respecting the chemical reality of the scaffold. By abandoning static 3D models in favor of 4D-QSAR combined with hybrid machine learning (GBM+RF), and by strictly validating docking poses with 1000 ns MD simulations, researchers can drastically reduce false-positive rates in drug discovery. This self-validating framework ensures that only the most thermodynamically stable and biologically active candidates progress to in vitro and in vivo testing.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MLP-Based Regression Prediction Model For Compound Bioactivity [frontiersin.org]
- 3. journal-academia.com [journal-academia.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Architecting Novel Therapeutics: The Strategic Utility of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine
Executive Summary
In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly specific target engagement. (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine is a highly versatile, bifunctional building block that has garnered significant attention. By combining the conformational rigidity and metabolic stability of a cyclobutyl ring with the hydrogen-bonding capacity of a pyrazole core and the synthetic reactivity of a primary amine, this compound serves as an elite starting material for developing targeted therapeutics.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this specific chemical entity.
Physicochemical Profiling and Identification
Accurate identification and physicochemical profiling are the foundational steps in validating any building block for high-throughput screening or lead optimization. The primary amine acts as a versatile synthetic handle, while the cyclobutyl group modulates the lipophilicity of the resulting drug candidates, often improving blood-brain barrier (BBB) penetration and resisting oxidative metabolism compared to linear alkyl chains.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine |
| CAS Registry Number | 1781538-66-6 |
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| SMILES String | NCC1N(C2CCC2)N=CC=1 |
| Topological Polar Surface Area (TPSA) | 43.8 Ų |
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Data sourced from chemical registry specifications ()[1].
Structural Rationale in Medicinal Chemistry
Why is this specific scaffold gaining traction in the pharmaceutical industry? The causality lies in its spatial geometry and electronic distribution:
-
The Pyrazole Core: Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms. They are renowned for their wide range of pharmacological activities, frequently acting as bioisosteres for amides and phenols ()[2]. They exhibit excellent binding affinity in various enzyme catalytic active sites, such as in acetylcholinesterase inhibitors for Alzheimer's disease therapy ()[3].
-
The Cyclobutyl Appendage: Substituting the N1 position of the pyrazole with a cyclobutyl group introduces a unique steric bulk that restricts the rotation of the pyrazole ring within a biological binding pocket. This conformational lock reduces the entropic penalty upon target binding, thereby increasing ligand affinity. Furthermore, cyclobutane rings are less susceptible to cytochrome P450-mediated oxidation than their straight-chain counterparts.
-
The Methylamine Linker: The primary amine at the C5 position provides a highly reactive nucleophilic center. This allows for rapid library generation via amidation, sulfonylation, or reductive amination, seamlessly integrating into automated parallel synthesis workflows.
Synthetic Workflow and Functionalization
Synthetic workflow and downstream functionalization of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine.
Self-Validating Experimental Protocol: Reductive Amination
To demonstrate the practical utility of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine, we outline a robust, self-validating protocol for its reductive amination with an aryl aldehyde to yield a secondary amine lead compound. Similar pyrazole-based methanamine syntheses and functionalizations have been validated in the development of selective CYP4A11/4F2 inhibitors ()[4].
Methodology: Synthesis of N-Arylmethyl-(1-cyclobutyl-1H-pyrazol-5-yl)methanamine
Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard Sodium borohydride (NaBH₄) because it is a significantly milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the unreacted aryl aldehyde, completely preventing the formation of unwanted benzyl alcohol byproducts and simplifying downstream purification.
Step-by-Step Protocol:
-
Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine (CAS: 1781538-66-6) and 1.05 equivalents of the target aryl aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Catalysis: Add 1.2 equivalents of glacial acetic acid.
-
Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and drastically accelerating the nucleophilic attack by the primary amine.
-
-
In-Process Control (IPC) & Validation: Stir the mixture at room temperature for 2 hours.
-
Self-Validation: Before proceeding, analyze an aliquot via TLC (Hexane/EtOAc 7:3) or LC-MS. The complete disappearance of the primary amine mass/spot confirms quantitative conversion to the imine/iminium intermediate. Do not add the reducing agent until this state is confirmed.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 equivalents of NaBH(OAc)₃ in small portions over 15 minutes to safely control the exothermic hydride transfer.
-
Reaction Completion: Allow the reaction to warm to room temperature naturally and stir for an additional 4 hours.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).
-
Causality: This basic quench neutralizes the acetic acid and safely decomposes any unreacted hydride, preventing emulsion formation during the subsequent extraction phase.
-
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane with 0.1% Triethylamine) to afford the pure secondary amine.
References
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. MDPI (Molbank). Available at:[Link]
-
Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry. Available at:[Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine [mdpi.com]
- 3. Frontiers | Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
in vitro assay protocol for pyrazole-based LDH inhibitors
Topic: In Vitro Assay Protocol for Pyrazole-Based LDH Inhibitors Audience: Researchers, scientists, and drug development professionals.
Abstract
Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells, a phenomenon known as the "Warburg effect".[1] By catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation/reduction of NADH/NAD+, LDH plays a pivotal role in regenerating NAD+ to sustain high glycolytic rates.[2][3] This makes LDH a compelling target for therapeutic intervention in oncology. Pyrazole-based compounds have emerged as a potent and promising class of LDH inhibitors.[1][2] This guide provides a comprehensive, field-tested protocol for the in vitro characterization of pyrazole-based LDH inhibitors, focusing on determining their potency (IC50) through a direct, kinetic spectrophotometric assay.
Scientific Foundation: The LDH Inhibition Assay
The activity of LDH is most directly and reliably measured by monitoring the consumption of its co-factor, β-Nicotinamide adenine dinucleotide (NADH). The enzyme catalyzes the reduction of pyruvate to lactate, oxidizing NADH to NAD+ in the process.
Reaction: Pyruvate + NADH + H⁺ ⇌ Lactate + NAD⁺
NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not. Therefore, the rate of the LDH-catalyzed reaction can be precisely determined by measuring the decrease in absorbance at 340 nm over time.[4] An inhibitor will slow this rate of decrease. This kinetic approach is preferred for inhibitor characterization as it measures the enzymatic rate directly, providing a robust method for quantifying inhibitor potency.
An alternative, endpoint-based method involves coupling the LDH reaction to a secondary reaction where the remaining NADH reduces a tetrazolium salt (like INT or MTT) via a catalyst such as diaphorase, producing a colored formazan product.[5][6] While suitable for some applications, the direct kinetic assay avoids potential interference with the coupling enzymes or reagents.
Caption: LDH reaction and point of pyrazole-based inhibition.
Materials and Reagents
For a robust and reproducible assay, high-purity reagents are essential.
| Reagent/Material | Recommended Specifications | Purpose |
| Enzyme | Recombinant Human LDHA or LDHB | The biological target. |
| Assay Buffer | 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA | Maintains optimal pH and enzyme stability.[1] |
| Co-factor | β-NADH (disodium salt) | LDH co-factor, monitored for consumption. |
| Substrate | Sodium Pyruvate | The primary substrate for the forward reaction. |
| Test Compounds | Pyrazole-based inhibitors | The molecules to be tested. |
| Positive Control | Known LDH inhibitor (e.g., GNE-140, FX11) | Validates assay performance.[2] |
| Solvent | DMSO, cell culture grade | Used to dissolve test compounds. |
| Microplates | 96- or 384-well, UV-transparent, flat bottom | Assay vessel for spectrophotometric reading. |
| Instrumentation | Microplate spectrophotometer | Must be capable of kinetic reads at 340 nm. |
Causality Behind Choices:
-
Buffer Composition: Tris provides stable pH buffering in the physiological range. NaCl mimics physiological salt concentration. BSA is included to prevent non-specific adsorption of the enzyme to the microplate surface, ensuring the enzyme concentration remains consistent.[1]
-
UV-Transparent Plates: Standard polystyrene plates absorb light in the UV range, which would interfere with the 340 nm reading of NADH. Quartz or UV-transparent polymer plates are mandatory.
Detailed Experimental Protocol: IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[7]
Caption: Experimental workflow for LDH inhibitor IC50 determination.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a 1L stock of 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA. Filter and store at 4°C.
-
Enzyme Working Solution: Dilute recombinant LDHA stock in cold Assay Buffer to a final concentration that yields a linear absorbance change of 0.05-0.10 AU/minute in the uninhibited reaction. This concentration must be determined empirically during assay development.
-
NADH Working Solution: Prepare a 2 mM NADH stock in Assay Buffer. Crucially, prepare this solution fresh daily , as NADH is unstable in solution. Protect from light.
-
Pyruvate Working Solution: Prepare a 10 mM sodium pyruvate stock in Assay Buffer. Store at 4°C.
Step 2: Assay Setup (96-well plate format)
-
Compound Dilution: Prepare a serial dilution of your pyrazole-based inhibitors in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is a good starting point.
-
Plate Layout: Designate wells for controls:
-
100% Activity Control (Negative): Contains all reagents plus DMSO solvent (no inhibitor).
-
0% Activity Control (Blank): Contains all reagents except the enzyme (substitute with Assay Buffer).
-
Test Wells: Contain all reagents plus the serially diluted inhibitors.
-
-
Reagent Addition:
-
Add 80 µL of Assay Buffer to all wells.
-
Add 1 µL of inhibitor solution or DMSO to the appropriate wells. The final DMSO concentration should be 1% across all wells.
-
Add 10 µL of the NADH Working Solution to all wells (final concentration 0.2 mM).
-
Add 10 µL of the Enzyme Working Solution to all wells except the Blank wells. Add 10 µL of Assay Buffer to the Blank wells.
-
Step 3: Incubation and Reaction Initiation
-
Pre-incubation: Mix the plate gently on an orbital shaker for 30 seconds and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Place the plate in the spectrophotometer. Initiate the reaction by adding 10 µL of the Pyruvate Working Solution to all wells (final concentration 1 mM). Mix immediately.
-
Measurement: Begin kinetic reading immediately. Measure the absorbance at 340 nm every 15 seconds for 10-15 minutes. Ensure the temperature is controlled (e.g., 25°C).
Data Analysis and Interpretation
Step 1: Calculate Initial Velocity (V₀)
For each well, plot Absorbance (340 nm) vs. Time (minutes). Identify the linear portion of the curve (typically the first 5-8 minutes) and calculate the slope. This slope (ΔAbs/min) is the initial velocity (V₀) of the reaction.
Step 2: Calculate Percent Inhibition
Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_negative - V₀_blank)) * 100
Step 3: Determine IC50 Value
Plot % Inhibition against the log[Inhibitor Concentration]. Fit the resulting data points to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition.[8]
Example Data Presentation
A well-structured table is crucial for comparing the potency of different compounds.
| Compound | IC50 (µM) | Hill Slope | R² |
| Pyrazole-A | 0.150 | -1.1 | 0.995 |
| Pyrazole-B | 1.25 | -0.9 | 0.991 |
| Pyrazole-C | 25.6 | -1.2 | 0.989 |
| GNE-140 (Control) | 0.055 | -1.0 | 0.998 |
Assay Validation and Quality Control
A self-validating protocol includes rigorous quality control to ensure data is trustworthy.
-
Z'-Factor: For screening applications, the Z'-factor should be calculated to assess assay robustness. A value > 0.5 indicates an excellent assay suitable for HTS.[9]
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. For consistency, the substrate concentration should be kept at or near its Michaelis-Menten constant (Km).[10][11] The Km of human LDHA for pyruvate is approximately 100-200 µM.[12] Running the assay at 1 mM pyruvate ensures the reaction is not substrate-limited, but be aware this will shift the apparent IC50 for competitive inhibitors.
-
DMSO Tolerance: Ensure the final DMSO concentration is kept constant and ideally ≤1% across all wells, as higher concentrations can inhibit enzyme activity.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Contaminated reagents. 2. Test compound absorbs at 340 nm. | 1. Use fresh, high-purity reagents. 2. Run a control with the compound but no enzyme to measure its intrinsic absorbance. |
| Low Signal / No Activity | 1. Inactive or degraded enzyme. 2. Degraded NADH solution. | 1. Use a fresh aliquot of enzyme; avoid multiple freeze-thaw cycles. 2. Always prepare NADH solution fresh before each experiment. |
| High Variability (Poor Z') | 1. Inaccurate pipetting. 2. Inconsistent timing of reagent addition. | 1. Use calibrated pipettes; for HTS, use automated liquid handlers. 2. Use a multichannel pipette or automated dispenser for reaction initiation.[6] |
| Inconsistent IC50 Values | 1. Inhibitor precipitation at high concentrations. 2. Assay conditions (e.g., substrate concentration) vary between experiments. | 1. Check the solubility of compounds in the final assay buffer. 2. Standardize and document all assay parameters precisely.[10] |
References
-
Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC. National Center for Biotechnology Information.
-
Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC. National Center for Biotechnology Information.
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. National Center for Biotechnology Information.
-
Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. - SciSpace. SciSpace.
-
LDH assay kit guide: Principles and applications - Abcam. Abcam.
-
Development and validation of CYP26A1 inhibition assay for high-throughput screening. National Center for Biotechnology Information.
-
LDH Cytotoxicity Assay FAQs - G-Biosciences. G-Biosciences.
-
BioAssay Systems Lactate Dehydrogenase. BioAssay Systems.
-
Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC. National Center for Biotechnology Information.
-
Enzyme Kinetics. University of Massachusetts.
-
Selectivity against LDHB and Other Dehydrogenases a IC 50 (μM) - ResearchGate. ResearchGate.
-
Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed. National Center for Biotechnology Information.
-
Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. BenchChem.
-
A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed. National Center for Biotechnology Information.
-
IC50 Determination - edX. edX.
-
Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC. National Center for Biotechnology Information.
-
Troubleshooting of the lactate dehydrogenase (LDH) assay - ResearchGate. ResearchGate.
-
A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC. National Center for Biotechnology Information.
-
In Vitro Toxicology Assay Kit, Lactic Dehydrogenase based (TOX7) - Technical Bulletin - Sigma-Aldrich. Sigma-Aldrich.
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. National Center for Biotechnology Information.
-
Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. OPS Diagnostics.
-
Steady- state enzyme kinetics - the University of Bath's research portal. University of Bath.
-
for In Vitro Testing of Novel Enzyme Inhibitors - Benchchem. BenchChem.
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. Royal Society of Chemistry.
-
Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. Sigma-Aldrich.
-
Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - ACS Publications. ACS Publications.
-
In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. Da-Ta Biotech.
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Application Note: Preclinical Evaluation of Pyrazole-Based Therapeutics in Xenograft Mouse Models
Introduction & Scientific Rationale
Pyrazole compounds represent a highly versatile five-membered heterocyclic scaffold characterized by two adjacent nitrogen atoms. In recent years, pyrazole derivatives have demonstrated robust pharmacological potency against various cancers by acting as kinase inhibitors (e.g., targeting the JAK/STAT pathway), tubulin polymerization inhibitors, and 1[1].
To bridge the gap between in vitro screening and clinical trials, subcutaneous cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunodeficient mice remain the gold standard. This application note details a comprehensive, self-validating experimental framework for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel pyrazole compounds.
Experimental Workflow
Fig 1: End-to-end workflow for evaluating pyrazole compounds in xenograft models.
Detailed Methodologies
Protocol 1: Cell Preparation & Xenograft Establishment (CDX)
Causality & Context: Successful engraftment relies entirely on the metabolic state of the inoculated cells and the supportive microenvironment.
-
Cell Harvesting: Harvest human cancer cells strictly during the 2 (80–90% confluence)[2].
-
Causality: Cells in the logarithmic phase possess optimal viability and membrane integrity, which are critical for surviving the hypoxic shock of subcutaneous injection.
-
-
Matrix Preparation: Resuspend the cell pellet in sterile, cold PBS and mix at a 1:1 ratio with Matrigel to achieve a final concentration of 1−5×107 cells/mL.
-
Causality: Matrigel provides a localized extracellular matrix rich in growth factors, preventing rapid cellular dispersion and significantly boosting the tumorigenicity of the injected line[2].
-
-
Inoculation: Inject 100–200 µL of the suspension subcutaneously into the right posterior flank of immunodeficient mice (e.g., BALB/c nude or NSG).
-
Self-Validation Check: Assess cell viability via Trypan Blue exclusion immediately before injection; viability must exceed 95% to ensure uniform tumor take rates across the cohort.
-
Protocol 2: Formulation & Dosing Strategy
Causality & Context: Pyrazole derivatives (e.g., 3 or DDO-6691) often feature hydrophobic scaffolds that complicate in vivo delivery[1][3].
-
Vehicle Formulation: Dissolve the pyrazole compound in a biocompatible solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Causality: This step-down solubilization prevents the compound from precipitating in the aqueous environment of the peritoneal cavity or bloodstream.
-
-
Randomization: Monitor mice daily until tumors reach an 4[4].
-
Causality: Initiating treatment at this stage evaluates the drug's ability to regress an established, vascularized tumor rather than merely preventing initial engraftment.
-
-
Administration: Dose animals via intraperitoneal (IP), intravenous (IV), or oral gavage (PO) routes according to the compound's PK profile.
-
Self-Validation Check: Include a vehicle-only control group to confirm that the solvent matrix does not intrinsically alter tumor growth kinetics or induce systemic toxicity.
-
Protocol 3: In Vivo Monitoring & Ethical Endpoints
Causality & Context: Rigorous, blinded measurement is essential for statistical power and ethical compliance.
-
Tumor Measurement: Measure the longest diameter (Length) and the perpendicular diameter (Width) using digital calipers 2–3 times per week.
-
Volume Calculation: Calculate tumor volume using the2: V=2L×W2 [2].
-
Causality: This formula mathematically models the tumor as a prolate ellipsoid, accurately estimating 3D volume from 2D measurements without requiring invasive imaging.
-
-
Humane Endpoints: Euthanize animals immediately if the 2[2], if body weight drops by >20%, or if severe ulceration occurs.
-
Self-Validation Check: Ensure the biostatistician or technician performing the measurements is blinded to the treatment groups to eliminate observational bias[4].
-
Protocol 4: Downstream PK/PD & Biomarker Analysis
Causality & Context: Efficacy must be correlated with target engagement to prove the mechanism of action.
-
Tissue Harvesting: Upon reaching the study endpoint, excise the tumor and immediately divide it into two portions.
-
Pharmacokinetic (PK) Analysis: Snap-freeze one half in liquid nitrogen.
-
Pharmacodynamic (PD) Analysis: Homogenize the remaining tissue in RIPA buffer with protease/phosphatase inhibitors for Western blotting.
-
Causality: This confirms whether the pyrazole compound successfully inhibited its target in vivo (e.g., showing reduced levels of p-STAT3 for 3 or degraded client proteins for Hsp90 regulators)[1][3].
-
Self-Validation Check: Normalize phosphorylated protein levels against total protein levels and a stable loading control (e.g., GAPDH) to ensure that observed inhibition is not an artifact of unequal tissue loading.
-
Mechanism of Action: Target Engagement
Fig 2: Mechanism of action: Pyrazole-mediated inhibition of the JAK/STAT signaling pathway.
Quantitative Data Presentation
To ensure robust preclinical reporting, summarize all in vivo metrics into standardized tables. Below is a framework for capturing the primary outcomes of a pyrazole efficacy study:
| Parameter | Measurement Method | Typical Pyrazole Response | Experimental Purpose |
| Tumor Volume (mm³) | Digital Caliper ( V=2L×W2 ) | Dose-dependent reduction | Primary efficacy endpoint |
| Body Weight (g) | Digital Scale | Stable (<10% loss) | Gross toxicity / Tolerability |
| Target Phosphorylation | Western Blot (e.g., p-STAT3) | >50% inhibition at Cmax | Target engagement / PD |
| Intratumoral Concentration | LC-MS/MS | >IC50 of target kinase | Pharmacokinetics (PK) |
References
-
Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen Biotechnology. 2
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 4
-
Design, synthesis, and biological evaluation of X19: a matrine pyrazole derivatives therapeutic candidate. PMC / NIH. 3
-
Treatment with diphenyl–pyrazole compound anle138b/c reveals that α-synuclein protects melanoma cells from autophagic cell death. PNAS. 5
-
Structural Optimization of Pyrazole Compounds as Hsp90 Regulators with Enhanced Antitumor Activity. ACS Publications. 1
Sources
Comprehensive Protocol for the Evaluation of Pyrazole-Based Kinase Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide an authoritative, self-validating framework for assessing the biochemical potency, cellular target engagement, and phenotypic efficacy of novel pyrazole-derived kinase inhibitors.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors (PKIs) for targeted anticancer and anti-inflammatory therapies[1]. Its synthetic accessibility, favorable pharmacokinetic properties, and versatile bioisosteric nature allow it to form critical hydrogen bonds within the highly conserved ATP-binding hinge region of kinases[1].
A premier example of this structural class is Ruxolitinib , an FDA-approved pyrazole derivative that acts as a potent, reversible inhibitor of Janus-associated kinases (JAK1 and JAK2)[2]. By competing directly with ATP, ruxolitinib locks the kinase in an inactive state, effectively downregulating downstream hyperactive signaling pathways responsible for myeloproliferative neoplasms such as myelofibrosis[3][4].
To accurately evaluate novel pyrazole compounds, researchers must employ a multi-tiered validation system. Biochemical potency alone is insufficient; a compound must demonstrate cellular permeability, target engagement in the presence of physiological ATP, and a measurable phenotypic response.
Fig 1. Sequential workflow for evaluating pyrazole-based kinase inhibitors.
Phase 1: In Vitro Biochemical Kinase Profiling
Causality & Principle: Before testing in complex cellular models, the intrinsic inhibitory potency ( IC50 ) of the pyrazole compound must be established. We utilize the ADP-Glo™ Kinase Assay because it universally measures kinase activity by quantifying ADP production, independent of the specific peptide substrate[5]. The assay is performed in two critical steps: first, depleting unreacted ATP to eliminate background noise, and second, converting the kinase-generated ADP into ATP to drive a measurable luciferase reaction[5].
Step-by-Step Methodology (384-Well Format)
-
Reagent Preparation: Prepare 1X Kinase Reaction Buffer. Thaw the Kinase Detection Buffer at room temperature; if a precipitate is present, incubate at 37°C for 15 minutes until dissolved[6].
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole compounds and the reference inhibitor (e.g., Ruxolitinib) in 100% DMSO. Dilute these further in 1X Kinase Buffer to achieve a 4X working concentration (final DMSO concentration in the assay should not exceed 1%).
-
Kinase Pre-Incubation: To a 384-well low-volume white plate, add 2.5 µL of the purified kinase enzyme and 2.5 µL of the 4X compound. Incubate at room temperature for 15 minutes. Scientific Rationale: This allows the pyrazole inhibitor to reach binding equilibrium within the ATP pocket before the substrate is introduced.
-
Reaction Initiation: Add 5 µL of an ATP/Substrate mix to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Dispense 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Scientific Rationale: This step terminates the kinase reaction and actively depletes the remaining unconsumed ATP, ensuring the final luminescent signal is exclusively derived from the ADP produced during the reaction[5].
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30–60 minutes to convert ADP to ATP and generate luminescence[5].
-
Detection: Measure luminescence using a plate-reading luminometer (integration time of 0.25–1 second per well)[6].
Phase 2: Cellular Target Engagement
Causality & Principle: A highly potent biochemical inhibitor may fail in vivo due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (typically 1–5 mM)[4]. Therefore, we must validate that the pyrazole compound successfully engages its target inside a living cell. Using the JAK/STAT pathway as a model, we measure the downstream phosphorylation of STAT3 (p-STAT3).
Fig 2. Mechanism of JAK/STAT pathway inhibition by pyrazole compounds.
Step-by-Step Methodology (Western Blotting)
-
Cell Seeding: Seed a highly dependent cell line (e.g., HEL cells, which harbor the JAK2-V617F mutation) at 1×106 cells/mL in 6-well plates.
-
Compound Treatment: Treat cells with varying concentrations of the pyrazole inhibitor (e.g., 10 nM to 10 µM) for 2 hours at 37°C. Scientific Rationale: A 2-hour window is optimal for capturing the inhibition of dynamic phosphorylation events before compensatory feedback loops activate.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Block with 5% BSA.
-
Probing: Probe overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use GAPDH or β -actin as a loading control.
-
Quantification: Detect using chemiluminescence and quantify band intensities using densitometry software to calculate the cellular IC50 .
Phase 3: Phenotypic Assessment
Causality & Principle: Target engagement must translate to a functional, disease-relevant outcome. For oncology applications, this is typically the suppression of cell proliferation and induction of apoptosis[7].
Step-by-Step Methodology (Cell Viability)
-
Plating: Seed cells in 96-well opaque white plates at a density optimized for logarithmic growth over 72 hours (e.g., 2,000 cells/well).
-
Dosing: Add the pyrazole compounds in a 10-point dose-response format. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Ruxolitinib).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2 .
-
Detection: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of metabolically active, viable cells.
Data Interpretation & Self-Validating Quality Control
A rigorous protocol must be self-validating. To ensure trustworthiness, every assay plate must include maximum signal controls (DMSO vehicle) and minimum signal controls (no-enzyme or high-dose reference inhibitor).
Quality Control Metric: Calculate the Z'-factor for all biochemical and cellular screening plates.
Z′=1−∣μp−μn∣3(σp+σn)An assay is only deemed acceptable and self-validated if the Z'-factor is ≥0.5 , indicating a robust assay window.
Quantitative Data Summary
Below is a representative data structure summarizing the evaluation of hypothetical novel pyrazole derivatives against the clinical benchmark, Ruxolitinib. Notice the expected rightward shift (higher IC50 ) as compounds move from biochemical to cellular environments.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular p-STAT3 IC50 (nM) | Cell Viability IC50 (nM) |
| Ruxolitinib (Ref) | JAK1 / JAK2 | 2.8 / 3.3 | 45.2 | 120.5 |
| Pyrazole-001 | JAK2 | 1.5 | 28.4 | 85.0 |
| Pyrazole-002 | JAK2 | 15.0 | > 1000.0 | > 5000.0 |
Interpretation: Pyrazole-001 demonstrates excellent translation from biochemical potency to cellular efficacy. Pyrazole-002, despite moderate biochemical activity, fails in the cellular assay, likely due to poor membrane permeability or rapid intracellular efflux.
References
- Source: promega.
- Source: promega.
- Source: mdpi.
- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Source: nih.
- Source: civicdb.
- Source: nih.
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- 3. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
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- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antimicrobial Efficacy of Pyrazole Derivatives via Advanced Susceptibility Testing Workflows
Introduction & Mechanistic Rationale
The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the continuous development of novel antimicrobial agents. Pyrazole derivatives—characterized by a five-membered heterocyclic ring system with two adjacent nitrogen atoms—have emerged as a highly privileged scaffold in medicinal chemistry. Their structural stability and the reactivity of multiple substitution sites allow for extensive functionalization, yielding compounds with potent antibacterial and antifungal properties1[1].
The causality behind their efficacy lies in their targeted mechanism of action. Many optimized pyrazole derivatives act as potent inhibitors of bacterial topoisomerases. Specifically, they competitively bind to the ATP-binding site of DNA gyrase (Topoisomerase II) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria, effectively halting DNA supercoiling and triggering bacterial cell death 2[2]. Other functionalized pyrazoles have been shown to target Penicillin-Binding Proteins (PBPs), compromising cell wall integrity 3[3].
Fig 1: Mechanism of action of pyrazole derivatives targeting bacterial topoisomerases.
Experimental Protocols: A Self-Validating System
Evaluating highly lipophilic synthetic compounds like pyrazoles requires rigorous Antimicrobial Susceptibility Testing (AST). Standard aqueous buffers often cause these compounds to precipitate, leading to artificially inflated Minimum Inhibitory Concentration (MIC) values. To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning any failure in reagent integrity, solvent toxicity, or strain mutation is immediately flagged by an internal control matrix.
Protocol A: High-Throughput Broth Microdilution (MIC Determination)
This method determines the lowest concentration of the pyrazole derivative that completely inhibits visible bacterial growth, adhering to EUCAST/CLSI guidelines 1[1].
Step 1: Compound Solubilization & Dilution
-
Action: Dissolve the synthesized pyrazole in 100% molecular-grade DMSO to create a 10 mg/mL stock.
-
Causality: Pyrazoles possess hydrophobic aromatic rings (LogP typically 1.0–2.5) 3[3]. Direct introduction to Mueller-Hinton Broth (MHB) causes micro-precipitation. By performing serial dilutions in MHB such that the final DMSO concentration in the test well never exceeds 1% (v/v), you maintain compound solubility without inducing solvent-mediated cellular toxicity.
Step 2: Inoculum Standardization
-
Action: Select 3-5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to yield a final testing concentration of 5×105 CFU/mL 4[4].
-
Causality: Utilizing a standardized inoculum prevents the "inoculum effect"—a phenomenon where an excessive bacterial load overwhelms the drug, leading to false-positive resistance profiles.
Step 3: The Self-Validating Matrix Setup In a 96-well U-bottom microtiter plate, establish the following control loop alongside your pyrazole serial dilutions (ranging from 0.25 to 256 µg/mL):
-
Sterility Control (MHB only): Validates that the media is free of contamination.
-
Growth Control (MHB + Inoculum): Validates robust bacterial viability.
-
Solvent Control (MHB + Inoculum + 1% DMSO): Validates that the DMSO is not the cause of growth inhibition.
-
Reference Control (Standard Antibiotic + Inoculum): Benchmarks the assay against known MICs (e.g., Ciprofloxacin against S. aureus ATCC 29213) to ensure the strain hasn't mutated.
Step 4: Incubation & Colorimetric Readout
-
Action: Incubate at 37°C for 16–20 hours. If the pyrazole derivative is intrinsically colored or causes slight turbidity, add 10 µL of Resazurin (Alamar Blue) dye and incubate for an additional 2 hours.
-
Causality: Resazurin is an oxidation-reduction indicator. Viable bacteria metabolize the blue resazurin into pink resorufin. This provides an objective, spectrophotometric endpoint, eliminating visual ambiguity caused by the compound's physical properties.
Fig 2: Self-validating broth microdilution workflow for pyrazole MIC determination.
Protocol B: Checkerboard Assay for Synergistic Evaluation
Recent studies indicate that pyrazole derivatives can act synergistically with standard beta-lactams (like Oxacillin) to combat Methicillin-resistant Staphylococcus aureus (MRSA) 5[5].
-
Create a two-dimensional array in a 96-well plate. Serially dilute the pyrazole derivative along the x-axis and the standard antibiotic along the y-axis.
-
Inoculate with the standardized bacterial suspension and incubate as described above.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) :
FICI=(MICPyrazole_AloneMICPyrazole_Combo)+(MICAntibiotic_AloneMICAntibiotic_Combo) -
Interpretation: An FICI ≤0.5 indicates strong synergy, suggesting the pyrazole derivative compromises bacterial defenses, allowing the standard antibiotic to bypass resistance mechanisms 5[5].
Quantitative Data: Benchmarking Pyrazole Efficacy
The structural versatility of pyrazoles allows them to be tuned for specific pathogen profiles. The table below summarizes recent quantitative AST data for novel pyrazole derivatives against critical clinical isolates.
| Compound Class / Derivative | Primary Target Strain | MIC Value | Reference Standard | Source |
| 5-vinyl pyrazole (Compound 16) | S. aureus (MRSA & MSSA) | 1.0 – 2.0 µg/mL | Novobiocin | [2] |
| Pyrazoline fused-imide (Compound 9) | Enterococcus spp. | 4.0 µg/mL | Ciprofloxacin | [1] |
| Pyrazole sulfonamides (Compounds 9-11) | Bacillus subtilis | 1.0 µg/mL | Chloramphenicol | [6] |
| Pyrazole-1-carbothiohydrazide (21a) | Candida albicans (Fungal) | 2.9 – 7.8 µg/mL | Clotrimazole | [7] |
| Substituted Pyrazole (Compound 4j) | Streptococcus pneumoniae | 15.6 µg/mL | Amoxicillin | [3] |
Table 1: Comparative MIC values of recently synthesized pyrazole derivatives against Gram-positive, Gram-negative, and fungal strains.
References
-
[1] Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC (National Institutes of Health). 1
-
[5] Antibacterial characterization of novel pyrazole-derived compounds. ACS Fall 2025 - American Chemical Society. 5
-
[7] Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC (National Institutes of Health). 7
-
[3] Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives. DUT Open Scholar. 3
-
[4] Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. 4
-
[2] Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry - ACS Publications. 2
-
[6] Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. DergiPark. 6
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives [openscholar.dut.ac.za]
- 4. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 5. Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Pyrazole Compounds as Anti-Inflammatory Agents
Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, with derivatives like celecoxib demonstrating potent and selective anti-inflammatory activity.[1] This guide provides a comprehensive methodological framework for researchers engaged in the discovery and development of novel pyrazole-based anti-inflammatory therapeutics. We will detail a tiered approach, from initial in vitro screening to in vivo efficacy models and mechanistic elucidation, ensuring a robust and scientifically rigorous evaluation.
Part 1: Initial Screening and In Vitro Evaluation
The initial phase of evaluation focuses on cell-free and cell-based assays to determine the primary mechanism of action and potency of the candidate pyrazole compounds.
Cyclooxygenase (COX) Enzyme Inhibition Assays
A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[2][3] It is crucial to assess the inhibitory activity against both the constitutive isoform, COX-1, and the inducible isoform, COX-2.
Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole compounds against purified COX-1 and COX-2 enzymes.
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (100 mM Tris-HCl, pH 8.0)
-
Test pyrazole compounds
-
Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
In the 96-well plate, add the assay buffer, purified COX enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[4]
-
Prepare a detection solution containing arachidonic acid, Amplex™ Red, and HRP.
-
Initiate the enzymatic reaction by adding the detection solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.[4]
-
Measure the fluorescence intensity (excitation: 530-560 nm, emission: ~590 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression analysis.
-
| Parameter | Description | Typical Values for Active Compounds |
| COX-1 IC50 | Concentration for 50% inhibition of COX-1 | >10 µM (for COX-2 selective) |
| COX-2 IC50 | Concentration for 50% inhibition of COX-2 | <1 µM |
| Selectivity Index (SI) | COX-1 IC50 / COX-2 IC50 | >10 (for COX-2 selective) |
Cellular Assays for Anti-inflammatory Activity
Cell-based assays provide a more physiologically relevant context to assess the efficacy of the compounds.
Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Objective: To evaluate the ability of pyrazole compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.
-
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production.[5][6]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compounds
-
Griess Reagent System
-
96-well cell culture plate
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.[7]
-
Determine cell viability using an MTT assay to rule out cytotoxicity-mediated reduction in NO levels.[8]
-
Calculate the percent inhibition of NO production for each non-toxic concentration of the test compound.
-
Determine the IC50 value.
-
Protocol 3: Pro-inflammatory Cytokine Measurement
-
Objective: To quantify the inhibitory effect of pyrazole compounds on the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Following the same cell culture and treatment protocol as in Protocol 2, collect the cell culture supernatant at the end of the incubation period.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
-
Calculate the percent inhibition of each cytokine's production and determine the respective IC50 values.
-
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole-organism context.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[6] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase primarily driven by prostaglandins.[6]
Protocol 4: Carrageenan-Induced Paw Edema in Rats or Mice
-
Objective: To evaluate the ability of pyrazole compounds to reduce acute inflammation in vivo.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal (V₀) using a plethysmometer.[6]
-
Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[6][9]
-
Measure the paw volume (Vₜ) at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6][10]
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:
-
% Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100
-
-
| Group | Treatment | Route of Administration | Expected Outcome |
| 1 | Vehicle | p.o. or i.p. | Significant increase in paw volume |
| 2 | Positive Control (Indomethacin) | p.o. or i.p. | Significant reduction in paw volume |
| 3-n | Test Pyrazole Compounds | p.o. or i.p. | Dose-dependent reduction in paw volume |
Systemic Inflammation Model: LPS-Induced Sepsis
This model mimics the systemic inflammatory response seen in sepsis, characterized by a "cytokine storm."[11][12]
Protocol 5: LPS-Induced Endotoxemia in Mice
-
Objective: To assess the protective effects of pyrazole compounds against systemic inflammation.
-
Materials:
-
C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS)
-
Test pyrazole compounds
-
Positive control (e.g., Dexamethasone)
-
-
Procedure:
-
Administer the test compounds, vehicle, or positive control to the mice.
-
After the appropriate pre-treatment time, induce systemic inflammation by intraperitoneal injection of a sublethal dose of LPS.[13][14]
-
At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture.
-
Prepare serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest organs (e.g., lungs, liver) for histological analysis of inflammatory cell infiltration and tissue damage.
-
Part 3: Elucidation of Molecular Mechanisms
To understand how the lead pyrazole compounds exert their anti-inflammatory effects, it is essential to investigate their impact on key intracellular signaling pathways.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammatory gene expression.[5][15]
dot
Caption: Key inflammatory signaling pathways targeted by pyrazole compounds.
Protocol 6: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
-
Objective: To determine if pyrazole compounds inhibit the activation of NF-κB and MAPK signaling pathways.
-
Procedure:
-
Culture and treat RAW 264.7 cells with LPS and the test compounds as described in Protocol 2.
-
Lyse the cells at various time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against the phosphorylated (active) forms of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK).
-
Also, probe for total protein levels of p65, IκBα, p38, JNK, and ERK, as well as a housekeeping protein (e.g., β-actin), to ensure equal loading.
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of the pyrazole compounds on the phosphorylation of these key signaling proteins.
-
dot
Caption: Overall experimental workflow for evaluating pyrazole compounds.
Conclusion
This comprehensive guide outlines a systematic and robust methodology for the evaluation of novel pyrazole compounds as potential anti-inflammatory agents. By following this tiered approach, from broad in vitro screening to specific in vivo models and mechanistic studies, researchers can confidently identify and characterize promising lead candidates for further preclinical and clinical development. The provided protocols offer a solid foundation for these investigations, ensuring scientific rigor and reproducibility.
References
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. Available at: [Link]
-
NF-κB: a key role in inflammatory diseases - JCI. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. Available at: [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available at: [Link]
-
MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Publisher. Available at: [Link]
-
Mitogen-activated Protein Kinases in Inflammation - KoreaMed Synapse. Available at: [Link]
-
Fig. 1. Biological activity of pyrazoles derivatives and experimental... - ResearchGate. Available at: [Link]
-
Animal models of sepsis and sepsis-induced kidney injury - JCI. Available at: [Link]
-
Resveratrol reduces acute lung injury in a LPS‑induced sepsis mouse model via activation of Sirt1 - Spandidos Publications. Available at: [Link]
-
LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs. Available at: [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]
- 12. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. JCI - Animal models of sepsis and sepsis-induced kidney injury [jci.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. synapse.koreamed.org [synapse.koreamed.org]
high-throughput screening of pyrazole compound libraries
Application Note: High-Throughput Screening of Pyrazole Compound Libraries for Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale
Pyrazoles represent a privileged structural motif in modern drug discovery, particularly for designing ATP-competitive kinase inhibitors. The five-membered nitrogen-containing heterocyclic ring closely mimics the purine core of ATP, allowing it to establish critical hydrogen-bonding networks within the highly conserved kinase hinge region[1]. For instance, structural analyses of pyrazolopyridine derivatives bound to Hematopoietic Progenitor Kinase 1 (HPK1) reveal that the pyrazole ring lies coplanar to the hinge, enabling optimal hydrophobic interactions with residues like Leu23, while maintaining excellent physicochemical properties[2].
Because kinases and other nucleotide-utilizing enzymes are implicated in oncology, inflammation, and neurodegeneration, high-throughput screening (HTS) of focused pyrazole libraries has become a cornerstone of lead discovery[1]. To maximize hit rates while minimizing false positives, a robust HTS campaign must integrate High-Throughput Virtual Screening (HTVS) with self-validating biochemical and cellular assays[3].
Experimental Workflow
End-to-end HTS workflow for pyrazole libraries, from in silico screening to cellular validation.
Step-by-Step Methodologies
Protocol A: High-Throughput Virtual Screening (HTVS) & ADME Filtering
Causality & Logic: Physical screening of massive synthetic libraries is cost-prohibitive and prone to high attrition rates. HTVS acts as an in silico funnel, evaluating steric complementarity and thermodynamic binding affinity before any physical reagents are consumed. Furthermore, early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling using computational tools eliminates compounds with poor pharmacokinetic viability[3].
Steps:
-
Ligand Preparation: Import the pyrazole compound library into preparation software (e.g., Schrödinger LigPrep). Generate all possible tautomers and protonation states at physiological pH (7.4). Note: Pyrazoles frequently exhibit tautomerism, which dramatically alters their hydrogen-bond donor/acceptor topology[3].
-
Protein Preparation: Obtain the high-resolution crystal structure of the target kinase (e.g., CDK8 or CDK2)[3]. Remove water molecules beyond 5 Å of the active site, assign bond orders, and minimize the structure using an appropriate force field (e.g., OPLS4).
-
Grid Generation & Docking: Define the receptor grid centered on the ATP-binding hinge region. Execute HTVS docking, retaining the top 10% of compounds based on docking scores (Kcal/mol).
-
ADME Filtering: Run the top-scoring ligands through an ADME predictor (e.g., QikProp) to ensure compliance with Lipinski's Rule of Five, prioritizing compounds with favorable predicted membrane permeability[3].
Protocol B: Biochemical HTS (The ADP-Glo™ Kinase Assay)
Causality & Logic: Traditional fluorescence-based kinase assays are highly susceptible to pan-assay interference compounds (PAINS)—particularly auto-fluorescent library members[4]. The ADP-Glo assay is a self-validating, luminescence-based system. It first depletes unreacted ATP, ensuring that any subsequent signal is strictly dependent on the ADP generated by the kinase reaction, thereby virtually eliminating false positives caused by intrinsic compound fluorescence.
Steps:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 10 nL of pyrazole compounds (in DMSO) into a 384-well white microplate.
-
Kinase Reaction: Add 5 μL of the kinase/substrate/ATP master mix to each well. For CDK2/cyclin A2 screening, a concentration of 50 μM ATP is recommended[5]. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection: Add 10 μL of Kinase Detection Reagent. This reagent converts the kinase-produced ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Readout: Measure luminescence using a multimode microplate reader. Calculate % inhibition relative to DMSO controls.
Protocol C: Orthogonal Validation (Aggregation Counter-Screen)
Causality & Logic: Small molecules, particularly hydrophobic pyrazole derivatives, can form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and inhibit enzymes, leading to false-positive HTS hits. A detergent-based counter-screen validates the true mechanism of action.
Steps:
-
Rerun the ADP-Glo assay for all primary hits (IC50 < 10 μM) in the presence of 0.01% (v/v) Triton X-100.
-
Validation Metric: True ATP-competitive inhibitors will maintain their IC50 values. Compounds whose IC50 values shift significantly (>5-fold loss of potency) are flagged as non-specific aggregators and removed from the pipeline.
Quantitative Data Presentation
The integration of HTVS and biochemical screening has successfully identified potent pyrazole-based inhibitors across multiple kinase targets. Table 1 summarizes representative quantitative outcomes from recent pyrazole screening campaigns[2][5][6].
Table 1: Representative High-Throughput Screening Outcomes for Pyrazole Derivatives
| Target Kinase | Compound Class / ID | Primary Assay | HTVS Docking Score (Kcal/mol) | Biochemical Potency (IC50 / Ki) | Cellular Efficacy (GI / IC50) |
| PI3K | Pyrazoline (Compound 5) | In silico Docking | -7.85 | N/A | N/A |
| PI3K | AMG-319 (Reference) | In silico Docking | -4.36 | N/A | N/A |
| HPK1 | Pyrazolopyridine (Cmpd 6) | Radiometric Binding | N/A | Ki < 1.0 nM | IC50 = 144 nM |
| HPK1 | Pyrazolopyridine (Cmpd 8) | Radiometric Binding | N/A | N/A | IC50 = 640 nM |
| CDK2 | Pyrazole Analog (Cmpd 4) | ADP-Glo Luminescence | N/A | IC50 = 3.82 μM | 96.47% GI (NCI-60) |
| CDK2 | Pyrazole Analog (Cmpd 9) | ADP-Glo Luminescence | N/A | IC50 = 0.96 μM | 65.90% GI (NCI-60) |
Conclusion
The pyrazole scaffold remains a highly tractable starting point for kinase inhibitor discovery. By employing a rigorously self-validating HTS workflow—beginning with HTVS to enrich the library and followed by interference-free luminescence assays and aggregation counter-screens—researchers can efficiently identify high-quality lead compounds with confirmed on-target mechanisms and favorable pharmacokinetic profiles.
References
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ChemMethod.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - NIH.
- Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PMC - NIH.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 6. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
improving reaction yield for N-alkylation of pyrazoles
Welcome to the Technical Support Center for Pyrazole Functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: achieving high yield and strict regiocontrol during the N-alkylation of unsymmetrical pyrazoles.
Due to the nearly equivalent electronic properties and tautomeric nature of the N1 and N2 atoms in the azole ring, standard alkylation conditions frequently yield an intractable mixture of regioisomers[1]. This guide provides mechanistic insights, optimized workflows, and validated protocols to help you rationally design your alkylation strategy.
🔬 Troubleshooting & FAQs: Mechanistic Insights
Q1: Why does my standard alkylation (K₂CO₃ / MeCN / Alkyl Halide) result in a 1:1 mixture of N1/N2 regioisomers and poor overall yield? A1: The lack of selectivity stems from the intrinsic electronic equivalence of the pyrazole nitrogen atoms[1]. When using standard bases in moderately polar solvents like acetonitrile, the pyrazolate anion is formed as a loosely associated ion pair. Without a significant steric bias (e.g., a bulky substituent at the 3-position or 5-position), the electrophile attacks both nitrogens indiscriminately. Poor yields are often a secondary consequence of over-alkylation (forming pyrazolium salts) or the difficulty of chromatographically separating the resulting regioisomers.
Q2: How can I adjust my solvent and base system to favor N1-alkylation? A2: The coordination state of the intermediate dictates selectivity. Transitioning to highly polar aprotic solvents like DMSO or DMF, combined with K₂CO₃, is a highly effective starting point for the regioselective N1-alkylation of 3-substituted pyrazoles[2]. DMSO solvates the potassium cation heavily, leaving a "naked" and highly reactive pyrazolate anion where the reaction is driven by the subtle steric differences between the N1 and N2 trajectories. Alternatively, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can hydrogen-bond with the substrate to artificially create steric bulk, dramatically improving regioselectivity[2].
Q3: Is there a method to achieve >99:1 N1 selectivity without relying on complex catalysts? A3: Yes, by changing the nature of your electrophile. If your synthetic route tolerates it, utilizing a Michael acceptor (e.g., ethyl acrylate) instead of an alkyl halide enables a catalyst-free aza-Michael addition. Recent crystallographic evidence demonstrates that attractive non-covalent interactions in the transition state drive this reaction to an exceptional >99.9:1 N1/N2 selectivity with yields exceeding 90%[3].
Q4: My target pyrazole lacks any steric bias (e.g., 4-substituted pyrazoles). How can I force regioselectivity? A4: When intrinsic substrate control is impossible, you must use a temporary directing group. The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group strategy is highly recommended here. By synthesizing a SEM-protected pyrazole, you can selectively block one nitrogen. Following a catalytic C-H arylation or functionalization, the SEM group can undergo a transposition, allowing for the regioselective introduction of your target alkyl amine substituent[4]. This multi-step approach guarantees complete regiocontrol of all C- and N-substituents.
Q5: Are there biocatalytic alternatives for late-stage functionalization? A5: Yes. For highly complex drug intermediates where harsh basic conditions degrade the molecule, biocatalysis is emerging as a premier solution. Promiscuous enzymes, optimized via Machine Learning-assisted Directed Evolution (MLDE), have been engineered to utilize simple haloalkanes as alkylating agents. These enzymatic systems can achieve unprecedented regioselectivity (>99%) and regiodivergence under mild aqueous conditions[5].
📊 Quantitative Data: Impact of Reaction Conditions on Selectivity
To guide your experimental design, the following table summarizes the expected outcomes based on different mechanistic approaches.
| Reaction Strategy | Electrophile | Solvent / Base | Typical N1:N2 Ratio | Expected Yield | Mechanism of Selectivity |
| Standard Alkylation | Alkyl Halide | MeCN / K₂CO₃ | ~ 1:1 to 2:1 | 40 - 60% | Minimal (Statistical mixture) |
| Solvent Optimization | Alkyl Halide | DMSO / K₂CO₃ | ~ 4:1 to 10:1 | 75 - 85% | Cation solvation / Steric differentiation |
| Aza-Michael Addition | Electron-deficient Alkene | DMSO / iPr₂NEt | > 99.9:1 | > 90% | Attractive non-covalent interactions[3] |
| Enzymatic Alkylation | Haloalkane | Aqueous Buffer | > 99:1 | > 80% | Active-site spatial restriction[5] |
🗺️ Workflow: Regioselectivity Decision Tree
Decision tree for optimizing pyrazole N-alkylation regioselectivity and yield.
🧪 Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure causality between your actions and the chemical outcome.
Protocol A: Catalyst-Free Regioselective N1-Alkylation via Michael Addition[3]
Use this protocol when your target allows for an electron-withdrawing group (like an ester or nitrile) on the alkyl chain.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 1H-pyrazole derivative (1.00 mmol, 1.0 equiv) and N,N -Diisopropylethylamine (iPr₂NEt) (1.20 mmol, 1.2 equiv).
-
Solvation: Dissolve the mixture in 4 mL of anhydrous DMSO. Causality Note: DMSO is critical here; its high dielectric constant stabilizes the polar transition state required for the aza-Michael addition without the need for a metal catalyst.
-
Electrophile Addition: Slowly add the Michael acceptor (e.g., ethyl acrylate, 1.05 mmol, 1.05 equiv).
-
Reaction: Stir the mixture at 25 °C. Monitor via TLC or LC-MS. The reaction typically reaches completion within 4–12 hours.
-
Quench & Extraction: Add 10 mL of ice water to quench the reaction. Extract with ethyl acetate (2 × 5 mL).
-
Self-Validation (Washing): Wash the combined organic layers aggressively with brine (3 × 15 mL). Causality Note: DMSO partitions into the organic layer and will artificially inflate your crude yield and ruin subsequent chromatography. Multiple brine washes pull DMSO back into the aqueous phase.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analytical Validation: Run a 2D NOESY NMR on the crude product. A strong NOE correlation between the N-alkyl protons and the pyrazole C5-proton (but absent for the C3-substituent) definitively confirms N1 regioselectivity.
Protocol B: SEM-Directed Regioselective N-Alkylation for Complex Pyrazoles[4]
Use this protocol for fully substituted pyrazoles where direct alkylation yields intractable mixtures.
-
SEM Protection: React the parent pyrazole with SEM-Cl and NaH in DMF at 0 °C to afford the SEM-protected pyrazole. (This will yield a mixture of protected isomers, which is acceptable).
-
Functionalization (Optional): Perform your required C-H arylation (e.g., using Pd(OAc)₂, Ar-Br, K₂CO₃ at 140 °C).
-
Alkylation & Transposition: To the purified SEM-pyrazole intermediate, add your desired alkylating agent (e.g., methyl iodide or trimethyloxonium tetrafluoroborate) in dry dichloromethane at room temperature.
-
Mechanism of Action: The alkylating agent attacks the unprotected (and therefore unhindered) nitrogen, forming a transient pyrazolium salt.
-
Deprotection/Resolution: Treat the intermediate with TBAF (Tetrabutylammonium fluoride) or TFA. The cleavage of the SEM group resolves the pyrazolium salt into a single, neutral N-alkylated pyrazole regioisomer.
-
Validation: The success of this protocol is self-evident upon deprotection; the steric bulk of the SEM group physically prevents alkylation at the adjacent nitrogen, guaranteeing that the final alkyl group is positioned exactly where the SEM group was not.
📚 References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry (ACS Publications).[Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC (NIH). [Link]
-
Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design - Biochemistry (ACS Publications). [Link]
Sources
strategies for preventing regioisomer formation in pyrazole synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal is designed for researchers, scientists, and drug development professionals facing regiochemical challenges during the synthesis of substituted pyrazoles.
Below, you will find our advanced troubleshooting guide, mechanistic insights, and validated protocols to help you achieve absolute regiocontrol in your synthetic workflows.
🔬 Troubleshooting Guide & FAQs: Regiocontrol in Pyrazole Synthesis
Q1: I am reacting an unsymmetrical 1,3-diketone with an arylhydrazine in ethanol (classical Knorr synthesis), but I consistently isolate an inseparable 1:1 mixture of 1,3,5- and 1,3,4-substituted regioisomers. Why is this happening, and how can I fix it without redesigning my starting materials?
A1: The regiochemical failure you are experiencing is a hallmark limitation of the classical Knorr pyrazole synthesis when performed in polar protic solvents[1].
The Causality: When a substituted hydrazine attacks an unsymmetrical 1,3-diketone, it can attack either of the two carbonyl carbons, leading to two distinct hydrazone intermediates[2]. In polar protic solvents like ethanol, these intermediates undergo rapid thermodynamic equilibration before the final dehydrative cyclization occurs[3]. Consequently, the reaction loses its kinetic differentiation, resulting in a nearly statistical mixture of regioisomers.
The Solution (The Gosselin Protocol): To prevent this equilibration, you must switch to a dipolar aprotic solvent. Gosselin et al. demonstrated that conducting the condensation in N,N-dimethylacetamide (DMAc) at room temperature, supplemented with 50 mol% aqueous HCl, dramatically shifts the reaction under kinetic control[3]. The highly polar but aprotic nature of DMAc stabilizes the initial nucleophilic attack at the more electrophilic carbonyl, while the acid additive accelerates the second dehydration step, "trapping" the kinetic product before it can equilibrate[3].
Reaction pathway showing the divergence of 1,3-diketones into two distinct pyrazole regioisomers.
Q2: I am synthesizing fluorinated pyrazoles (e.g., Tebufenpyrad analogs) using methylhydrazine and a CF3-substituted 1,3-diketone. Even in DMAc, my regioselectivity is poor. What is the next optimization step?
A2: Fluorinated 1,3-diketones possess highly deactivated carbonyl groups, which can override the kinetic trapping effects of dipolar aprotic solvents. In this scenario, you should utilize fluorinated alcohols as your solvent system[4].
The Causality: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are strong hydrogen-bond donors with low nucleophilicity[4]. HFIP selectively forms strong hydrogen bonds with the more electron-rich (less fluorinated) carbonyl oxygen of the 1,3-diketone[5]. This selective activation directs the initial nucleophilic attack of the methylhydrazine exclusively to one site, overriding the inherent electronic deactivation caused by the CF3 group[4].
Q3: Are there alternative synthetic pathways that completely bypass the dual-electrophile problem of 1,3-diketones?
A3: Yes. If optimizing the Knorr synthesis fails, you can utilize an "umpolung" or alternative cycloaddition strategy. A highly validated approach by Deng and Mani involves the reaction of N-monosubstituted hydrazones with nitroolefins [6].
The Causality: Instead of presenting two competing carbonyl electrophiles to a hydrazine, this method utilizes a single strong electrophile (the nitroolefin)[6]. The regioselectivity is dictated by the inherent nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone[7]. Mechanistic studies confirm this proceeds via a stepwise cycloaddition: initial nucleophilic attack of the hydrazone carbon on the nitroolefin, followed by cyclization and the oxidative elimination of nitrous acid (HNO2) to yield a single pyrazole regioisomer[7].
Regioselective pyrazole synthesis via N-monosubstituted hydrazones and nitroolefins.
📊 Quantitative Data: Solvent Effects on Regioselectivity
The table below summarizes the causal relationship between solvent choice and the resulting regioisomeric ratio (Isomer A vs. Isomer B) when reacting unsymmetrical 1,3-diketones with substituted hydrazines[3][4][5].
| Solvent System | Solvent Classification | Typical Regio-Ratio (A:B) | Mechanistic Causality / Action |
| Ethanol (EtOH) | Polar Protic | ~ 1:1 to 3:1 | Permits rapid thermodynamic equilibration of hydrazone intermediates prior to cyclization. |
| DMAc + HCl | Dipolar Aprotic | > 95:5 | Kinetically traps the initial nucleophilic attack; acid accelerates dehydration to prevent equilibration. |
| HFIP | Strongly H-Bonding | > 98:2 | Selective hydrogen-bond activation of the more electron-rich carbonyl directs nucleophilic attack. |
🧪 Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The final step of each protocol requires 2D NOESY NMR to definitively confirm the spatial proximity of substituents, thereby validating the regiochemical outcome[2].
Protocol A: The Gosselin Method (Kinetic Trapping in DMAc)
Best for: 1-aryl-3,4,5-substituted pyrazoles from standard unsymmetrical 1,3-diketones.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration[3].
-
Reagent Addition: Add the arylhydrazine hydrochloride salt (1.05 equiv) directly to the stirring solution. Note: If using a free-base hydrazine, add 50 mol% of 10 N aqueous HCl to the mixture to facilitate the dehydration step[3].
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine to remove the DMAc. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Validation: Purify via flash chromatography. To validate the regiochemistry, perform a 2D NOESY NMR experiment. A cross-peak between the N-aryl protons and the adjacent C5-substituent protons definitively confirms the formation of the specific regioisomer[2].
Protocol B: The HFIP Method (Hydrogen-Bond Directed Synthesis)
Best for: Fluorinated pyrazoles and reactions utilizing methylhydrazine.
-
Preparation: In a round-bottom flask, dissolve the fluorinated 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution[5].
-
Reagent Addition: Add methylhydrazine (1.1 equiv) dropwise to the stirring solution at room temperature[5]. Caution: Methylhydrazine is highly toxic; perform strictly inside a fume hood.
-
Reaction: Allow the reaction to stir at room temperature for 1 to 3 hours until complete consumption of the diketone is observed[5].
-
Workup: Because HFIP is highly volatile (b.p. 58 °C), remove the solvent directly under reduced pressure using a rotary evaporator[5].
-
Validation: Purify the crude residue via silica gel column chromatography (ethyl acetate/hexanes). Validate the regiochemistry using 2D NOESY NMR by observing the spatial correlation between the N-CH3 protons and the C5-substituent[2].
📚 References
-
Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006, 3267-3270. Available at:[Link]
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Deng, X., & Mani, N. S. "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Letters, 2006, 8, 3505-3508. Available at:[Link]
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Burguete, A., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 2008, 73, 3523-3529. Available at:[Link]
-
Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Available at:[Link]
-
Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI), 2018. Available at:[Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Pyrazole Compounds
Welcome to the Technical Support Center. Hydrophobic pyrazole derivatives are highly privileged scaffolds in kinase inhibitor drug discovery due to their excellent target pocket complementarity. However, their high lipophilicity (LogP > 3) frequently leads to poor aqueous solubility, compound precipitation, and non-specific binding (NSB) to assay plastics. These physicochemical liabilities often result in flat dose-response curves, irreproducible IC₅₀/EC₅₀ values, and false negatives in cell-based assays.
This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to optimize your in vitro workflows.
Visualizing the Optimization Strategy
Workflow for optimizing cell-based assays with hydrophobic pyrazoles.
FAQ 1: Managing Solubility and Solvent Toxicity
Q: My pyrazole compound requires high DMSO concentrations (>0.5%) to remain soluble in cell culture media. How do I prevent solvent-induced cytotoxicity?
Answer: Dimethyl sulfoxide (DMSO) is an amphiphilic solvent that dissolves hydrophobic compounds but can induce cytotoxicity by interacting with membrane proteins and1[1]. While 0.1% DMSO is the industry standard, many hydrophobic pyrazoles require higher concentrations. Studies show that2 (e.g., HepG2, HT29), but concentrations exceeding 0.5% trigger rapid apoptosis and metabolic disruption depending on exposure duration[2].
Causality: High DMSO alters membrane fluidity. This not only stresses the cell but can artificially enhance the apparent permeability of your pyrazole compound, leading to false-positive efficacy readouts.
Table 1: Cytotoxic Profiles of DMSO in Common Cell Lines [2]
| Cell Line | Tissue Origin | Safe DMSO Limit (24h) | Cytotoxic Threshold (72h) |
| HepG2 | Liver | ≤ 0.3125% | ≥ 0.625% |
| MCF-7 | Breast | ≤ 0.1% | ≥ 0.3125% |
| MDA-MB-231 | Breast | ≤ 0.625% | ≥ 1.25% |
| Huh7 | Liver | ≤ 0.3125% | ≥ 2.5% |
Protocol: Self-Validating DMSO Tolerance Assay
-
Seed cells in a 96-well plate at an optimized density (e.g., 2000 cells/well) to ensure linear growth over 72 hours.
-
Prepare a mock treatment plate containing media with a DMSO gradient (0.05%, 0.1%, 0.2%, 0.3%, 0.5%, 1.0% v/v) without the pyrazole compound.
-
Incubate for your standard assay duration (e.g., 24, 48, or 72 hours).
-
Measure cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).
-
Validation: Establish the Maximum Tolerated Concentration (MTC) of DMSO where viability remains >95% compared to untreated controls. You must maintain this exact DMSO concentration across all wells (including controls) in your actual compound dose-response assay to normalize solvent effects.
FAQ 2: Mitigating Non-Specific Binding (NSB) to Assay Plastics
Q: The IC₅₀ values for my pyrazole kinase inhibitors shift significantly between assay runs, and the dose-response curves are shallow. Is the compound precipitating or binding to the plate?
Answer: Highly lipophilic pyrazole compounds are prone to passive adsorption onto standard untreated or tissue-culture treated polystyrene microplates, driven by strong 3[3]. This depletes the free drug concentration in the media, shifting the apparent IC₅₀ to artificially high values.
Causality: Standard polystyrene plates have highly hydrophobic surfaces. When a hydrophobic pyrazole is introduced in an aqueous medium, it minimizes its thermodynamic free energy by adhering to the plastic walls rather than remaining in solution.
Solution: Utilize Non-Binding Surface (NBS) microplates. NBS plates are coated with a non-ionic hydrophilic polymer, such as polyethylene oxide (PEO), which sterically hinders hydrophobic molecules from interacting with the underlying polystyrene,4[4]. Alternatively, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a non-ionic detergent like Tween-20 can mask hydrophobic regions and stabilize the compound in solution[3].
Table 2: Microplate Surface Selection for Hydrophobic Compounds [3][4]
| Plate Type | Surface Chemistry | Binding Mechanism | Recommendation for Pyrazoles |
| Standard Polystyrene | Hydrophobic | Passive hydrophobic adsorption | Not Recommended (High NSB) |
| Tissue-Culture Treated | Negatively charged, hydrophilic | Ionic and hydrophobic | Use only for cell adhesion; pre-dilute compounds elsewhere |
| NBS (Non-Binding Surface) | Polyethylene oxide (PEO) | Steric hindrance, non-ionic | Highly Recommended for serial dilutions and biochemical assays |
Protocol: Evaluating Microplate NSB
-
Prepare a 1 µM solution of your pyrazole compound in assay buffer (with your optimized DMSO %).
-
Aliquot into a standard polystyrene plate and an NBS plate.
-
Incubate at 37°C for 2 hours (mimicking assay conditions).
-
Transfer the supernatants to a fresh plate and quantify the remaining compound concentration via LC-MS/MS or a surrogate biochemical readout.
-
Validation: Calculate the % recovery. If recovery in the standard plate is <80%, mandate the use of NBS plates for all future compound dilution series.
FAQ 3: Verifying Intracellular Target Engagement
Q: My pyrazole compound shows sub-nanomolar potency in biochemical kinase assays but micromolar efficacy in cell-based viability assays. How do I know if it's penetrating the cell membrane?
Answer: This "biochemical-to-cellular drop-off" is common with hydrophobic compounds. While hydrophobicity generally aids passive diffusion, extreme lipophilicity can cause the drug to become trapped in the lipid bilayer or heavily bound to intracellular lipid droplets and serum proteins in the media,5[5].
To validate that your pyrazole is engaging its target (e.g., Aurora Kinase, RET, or MST3), you must perform an intracellular target engagement assay, such as NanoBRET (Bioluminescence Resonance Energy Transfer)[5].
Cellular permeability and NanoBRET target engagement mechanism for pyrazole inhibitors.
Protocol: NanoBRET Target Engagement for Pyrazole Inhibitors
-
Transfect cells (e.g., HEK293) with a plasmid expressing your target kinase fused to NanoLuc luciferase.
-
Seed cells into a 96-well tissue culture plate and incubate for 24 hours.
-
Prepare compound dilutions in an NBS plate to prevent compound loss prior to cell addition.
-
Treat cells with the pyrazole compound series and a fixed concentration of a cell-permeable fluorescent NanoBRET tracer.
-
Incubate for 2 hours to allow the pyrazole to equilibrate across the membrane and compete with the tracer for the kinase ATP-binding pocket.
-
Add NanoBRET substrate and measure donor (460 nm) and acceptor (618 nm) emission.
-
Self-Validation Step: Run a parallel permeabilized-cell control (using digitonin). If the compound shows high potency in permeabilized cells but poor potency in intact cells, the issue is strictly permeability/membrane trapping, not target affinity[5].
References
-
[2] Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Source: NIH. URL:[Link]
-
[4] Title: Non Binding Surface | NBS Treatment. Source: Corning. URL:[Link]
-
[3] Title: Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Source: NIH. URL:[Link]
-
[1] Title: Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Source: MDPI. URL:[Link]
-
[5] Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Source: bioRxiv. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Non Binding Surface | NBS Treatment | Corning [corning.com]
- 5. biorxiv.org [biorxiv.org]
dealing with pyrazole compound degradation in DMSO stock solutions
Technical Support Center: Managing Pyrazole Compound Stability in DMSO
Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you rely on the absolute integrity of your screening libraries. Compound "degradation" in Dimethyl Sulfoxide (DMSO) is rarely a single pathway; it is a complex interplay of solvent physics and molecular vulnerabilities.
This guide bypasses generic advice to provide you with mechanistic causality, empirical data, and self-validating protocols for handling sensitive pyrazole derivatives.
Mechanistic Causality: Why Pyrazoles Degrade in DMSO
To troubleshoot degradation, we must first understand the three primary vectors of compound loss in DMSO stock solutions:
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Hygroscopic Hydration & Hydrolytic Cleavage: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. In High-Throughput Screening (HTS) environments, a 1536-well microplate containing 2 µL of 100% DMSO can absorb over 6% water by volume in just one hour at 40% relative humidity[1]. This introduced water acts as a nucleophile, accelerating the hydrolytic cleavage of susceptible functional groups (e.g., esters, amides, or hydrazones) attached to the pyrazole core.
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Oxidative Degradation: Certain pyrazole derivatives, particularly pyrazole amines (such as diphenyl-1H-pyrazole-4,5-diamine), are highly sensitive to oxidative degradation[2]. Atmospheric oxygen dissolves readily in DMSO. When exposed to ambient light and temperatures, these aromatic diamine moieties oxidize, frequently leading to a rapid discoloration (yellowing or browning) of the stock solution[2].
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Thermodynamic Precipitation (The Freeze-Thaw Trap): Often mistaken for chemical degradation, physical depletion occurs via repeated freeze-thaw cycles. Freezing DMSO causes a "freeze concentration" effect, pushing the pyrazole compound beyond its solubility limit. The compound precipitates into a lower-energy, higher-melting-point crystalline polymorph that is highly resistant to resolubilization, effectively removing the active compound from the assay solution.
Empirical Data & Troubleshooting Matrix
To make informed decisions on compound management, we must look at the empirical data regarding compound survival in DMSO.
Table 1: Quantitative Stability of Small Molecules in DMSO Stock Solutions
| Storage Condition | Timeframe | Observed Stability (% of compounds intact) | Primary Mechanism of Loss |
| Room Temp (Ambient) | 3 Months | 92% | Oxidation / Hydrolysis[3] |
| Room Temp (Ambient) | 6 Months | 83% | Oxidation / Hydrolysis[3] |
| Room Temp (Ambient) | 1 Year | 52% | Oxidation / Hydrolysis[3] |
| 4°C (Wet DMSO, 90/10) | 2 Years | 85% | Precipitation / Hydrolysis[4] |
Table 2: Troubleshooting Matrix for Pyrazole-DMSO Stocks
| Symptom | Root Cause | Corrective Action |
| Solution turns yellow/brown | Oxidative degradation of amine/hydrazone moieties[2]. | Discard stock. Prepare fresh in anhydrous DMSO, purge with Argon/N2, and store in amber vials[2]. |
| Loss of assay potency over time | Hydrolysis due to water absorption by hygroscopic DMSO[1]. | Monitor hydration acoustically. Aliquot stocks to prevent repeated atmospheric exposure[1]. |
| Visible particulate matter | Thermodynamic precipitation from freeze-thaw cycles. | Warm gently to 37°C and sonicate. If insoluble, a stable crystalline polymorph has formed; remake stock. |
Standard Operating Procedures (SOPs)
Protocol 1: Preparation and Storage of High-Fidelity Pyrazole-DMSO Stocks
Self-Validating Rationale: By controlling moisture, oxygen, and temperature simultaneously, this protocol isolates the compound from the three primary degradation vectors. The final validation step ensures you have a reliable baseline for future quality control.
-
Solvent Preparation: Utilize only anhydrous DMSO (>99.9% purity, packaged under argon). Do not use benchtop DMSO that has been previously opened and exposed to ambient humidity.
-
Dissolution: Weigh the pyrazole compound into a silanized, low-binding glass vial. Add anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM to 50 mM)[2]. Higher concentrations improve relative thermodynamic stability.
-
Deoxygenation: Gently sparge the solution with a stream of dry Nitrogen or Argon gas for 2-5 minutes to displace dissolved oxygen[2].
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed, amber polypropylene or glass vials. This strictly prevents freeze-thaw cycles and light-induced degradation[2].
-
Storage: Store aliquots immediately at -20°C or -80°C[2].
-
Validation Check: Run an LC-MS baseline on Aliquot #1 immediately after freezing and thawing to establish the "Day 0" purity fingerprint.
Protocol 2: Safe Thawing and Resolubilization
-
Equilibration: Remove a single-use aliquot from -80°C. Crucial Step: Allow the vial to equilibrate completely to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic DMSO[1].
-
Homogenization: Vortex gently for 10 seconds. If micro-precipitates are visible, sonicate in a room-temperature water bath for 5 minutes.
-
Dilution: Dilute into the aqueous assay buffer immediately prior to the experiment. Do not store intermediate aqueous-DMSO mixtures[2].
Workflow Visualization
Optimal lifecycle management workflow for pyrazole-DMSO stocks to prevent degradation.
Frequently Asked Questions (FAQs)
Q: My pyrazole compound has a sulfonamide group. Is it more stable in a DMSO/Water mixture? A: It depends on the storage temperature and specific substituents. While a Novartis study demonstrated that 85% of a diverse compound library was stable in a "wet" DMSO/water (90/10) mixture for 2 years at 4°C[4], introducing water intentionally is risky for pyrazoles with hydrolyzable groups. For highly lipophilic pyrazoles, wet DMSO can drastically reduce solubility, leading to precipitation. Stick to anhydrous DMSO unless your specific compound's solubility profile strictly demands an aqueous cosolvent.
Q: I left my DMSO stock on the benchtop for a week. Is it still good? A: Likely not, depending on the precision required for your assay. Studies monitoring 20-mM DMSO solutions under ambient conditions found that compound integrity drops measurably over time; by 3 months, 8% of compounds are already lost[3]. Furthermore, if the vial was opened, the DMSO absorbed significant atmospheric moisture[1], accelerating hydrolysis. It is highly recommended to pull a new frozen aliquot.
Q: Can I use acoustic liquid handling to check if my stock has degraded? A: Acoustic liquid handling cannot directly measure chemical degradation, but it can measure DMSO hydration. A non-destructive acoustic method has been developed to measure water content in DMSO solutions with high precision (under 3% error)[1]. By monitoring hydration, you can flag wells that have absorbed too much water and are at high risk for compound hydrolysis or precipitation[1].
References
- The effect of room-temperature storage on the stability of compounds in DMSO Source: PubMed / NIH URL
- Stability of screening compounds in wet DMSO Source: PubMed / NIH URL
- In situ DMSO hydration measurements of HTS compound libraries Source: ResearchGate URL
- Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution Source: BenchChem URL
Sources
Pyrazole Synthesis Support Center: Hydrazone & Nitro-olefin Cycloadditions
Welcome to the Technical Support Center for the regioselective synthesis of pyrazoles via the cycloaddition of hydrazones and nitro-olefins. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we dissect the thermodynamic and kinetic causalities behind reaction failures, enabling you to troubleshoot stalled intermediates, poor yields, and regioselectivity issues with precision.
Mechanistic Workflows & Logical Relationships
To troubleshoot a reaction, you must first understand its exact pathway. Unlike traditional concerted 1,3-dipolar cycloadditions, the reaction between N-monosubstituted hydrazones and nitro-olefins proceeds via a stepwise mechanism . The initial step is a Michael addition, followed by intramolecular cyclization, and finally, an oxidative elimination sequence to achieve aromatization.
Stepwise mechanistic pathway of pyrazole synthesis via nitropyrazolidine intermediate.
Reversal of regioselectivity controlled by neutral/acidic versus strong base conditions.
Troubleshooting FAQs
Q1: My reaction yields a complex mixture of regioisomers or the "wrong" regioisomer. How do I control regioselectivity? Causality & Solution: Traditional Knorr pyrazole syntheses inherently lack regiocontrol. The Deng-Mani synthesis achieves absolute regioselectivity by exploiting the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone 1.
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If you require 1,3,5-tri- or 1,3,4,5-tetrasubstituted pyrazoles , run the reaction under neutral or acidic conditions (e.g., MeOH or TFE/TFA). Here, the terminal carbon of the hydrazone acts as the primary nucleophile.
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If you require 1,3,4-trisubstituted pyrazoles , you must use a strong base (e.g., t-BuOK). The base deprotonates the hydrazone, shifting the highest occupied molecular orbital (HOMO) to the nitrogen atom, forcing it to attack the nitro-olefin first and completely reversing the regioselectivity 2.
Q2: I am using an electron-deficient N-arylhydrazone, and the reaction is stalling with very low yields (<20%). What should I change? Causality & Solution: Electron-withdrawing groups (EWGs) on the aryl ring significantly reduce the nucleophilicity of the hydrazone's terminal carbon, raising the activation energy for the initial Michael addition. Standard solvents like methanol are insufficient here. You must switch to a TFE/TFA (Trifluoroethanol/Trifluoroacetic acid) solvent system 3. TFE is highly ionizing (stabilizing the transition state) but non-nucleophilic (preventing solvent side-reactions), while the TFA additive protonates the nitro group, supercharging the electrophilicity of the nitro-olefin to compensate for the weak hydrazone.
Q3: LCMS shows my reaction is stuck at a mass corresponding to the nitropyrazolidine intermediate [M+H+47]. Why isn't the final pyrazole forming? Causality & Solution: The formation of the pyrazole requires the nitropyrazolidine intermediate to undergo air oxidation followed by the elimination of nitrous acid ( HNO2 ).
-
In neutral/acidic conditions: Ensure the reaction is not running under a strict inert atmosphere (like Argon). Ambient air is required as the stoichiometric oxidant for the aromatization step.
-
In base-mediated conditions: The intermediate is trapped as a stable anion. You must quench the reaction with a strong acid (excess TFA) and stir open to the air. The acid protonates the intermediate, facilitating the rapid elimination of HNO2 and driving the reaction forward 2.
Q4: I used DMF/DMSO to improve the solubility of my starting materials, but the reaction failed completely. Why is the solvent choice so critical? Causality & Solution: Aprotic polar solvents like DMF and DMSO fail because they cannot hydrogen-bond. The stepwise Michael addition generates a transient charge-separated intermediate. Protic solvents (MeOH, TFE, ethylene glycol) hydrogen-bond with the nitro group, stabilizing the developing negative charge and facilitating necessary proton transfers. Without this stabilization, the reaction either stalls or undergoes irreversible acyclic decomposition. Always use protic solvents for the neutral/acidic pathway 1.
Reaction Condition Matrix
Use the following quantitative data table to select the optimal self-validating conditions based on your specific substrates and target regiochemistry.
| Reaction Goal | Hydrazone Electronics | Nitro-olefin Type | Optimal Solvent / Additive | Temp | Expected Regioselectivity | Yield Range |
| Standard Cycloaddition | Electron-rich / Neutral | Aliphatic or Aryl | Methanol (MeOH) | 65 °C | 1,3,5-Tri- or 1,3,4,5-Tetra- | 70–95% |
| Acid-Assisted Cycloaddition | Electron-deficient | Aliphatic or Aryl | TFE / TFA (10:1 ratio) | 80 °C | 1,3,5-Tri- or 1,3,4,5-Tetra- | 65–85% |
| Reversed Regioselectivity | Neutral / Aryl | Aliphatic or Aryl | THF / t-BuOK (then TFA quench) | 0 °C to RT | 1,3,4-Trisubstituted | 40–88% |
Validated Experimental Protocols
Protocol A: Acid-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
Designed for challenging, electron-deficient hydrazones.
-
Preparation: Charge a dry reaction vessel with the N-arylhydrazone (1.0 equiv, 1.0 mmol) and the nitro-olefin (1.2 equiv, 1.2 mmol).
-
Solvent Addition: Add 10 mL of a 10:1 (v/v) mixture of 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFA) to achieve a ~0.1 M concentration.
-
Cycloaddition & Oxidation: Equip the flask with a reflux condenser open to the atmosphere (do not purge with N2 ). Stir the mixture at 80 °C for 12–24 hours.
-
Validation Check: Monitor the reaction via LCMS. Look for the disappearance of the intermediate mass[M+H+47] and the appearance of the final pyrazole mass.
-
Workup: Once aromatization is complete, cool to room temperature and concentrate the mixture under reduced pressure to remove TFE and TFA.
-
Purification: Purify the crude dark residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to isolate the pure 1,3,5-trisubstituted pyrazole.
Protocol B: Base-Mediated Synthesis of 1,3,4-Trisubstituted Pyrazoles
Designed for reversed regioselectivity via nitrogen-attack.
-
Deprotonation: Dissolve the N-monosubstituted hydrazone (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (Argon) and cool to 0 °C using an ice bath.
-
Base Addition: Add potassium tert-butoxide (t-BuOK, 2.0 equiv, 2.0 mmol) portion-wise. Stir for 30 minutes at 0 °C to ensure complete formation of the nitrogen anion.
-
Michael Addition: Dissolve the nitro-olefin (1.2 equiv, 1.2 mmol) in a minimum volume of anhydrous THF (2 mL) and add it dropwise to the reaction mixture.
-
Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
-
Critical Quench (Aromatization): Open the flask to ambient air. Slowly add an excess of trifluoroacetic acid (TFA, 5.0 equiv, 5.0 mmol) to quench the base and protonate the intermediate. Stir vigorously for an additional 1–2 hours to force the elimination of HNO2 .
-
Workup: Neutralize the mixture carefully with saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via flash chromatography to afford the 1,3,4-trisubstituted pyrazole.
References
-
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Deng, X.; Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008. 3
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Deng, X.; Mani, N. S. "Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles." Organic Letters, 2008. 2
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Structure-Activity Relationship (SAR) of 1-Cyclobutyl-Pyrazole Analogs: A Comparative Guide for Lead Optimization
Executive Summary
The pyrazole ring is a foundational pharmacophore in modern medicinal chemistry, serving as a versatile hinge-binder and hydrogen-bond acceptor. Historically, optimization at the pyrazole N1-position has relied on simple acyclic alkyls (e.g., methyl, isopropyl) or bulky aromatics (e.g., phenyl). However, the 1-cyclobutyl-pyrazole motif has recently emerged as a highly privileged scaffold. By bridging the gap between acyclic flexibility and aromatic bulk, the cyclobutyl substitution offers a unique mechanism to fine-tune lipophilicity, restrict conformational entropy, and enhance target selectivity across diverse therapeutic areas, from immunology[1] to infectious diseases[2].
This guide objectively compares the SAR performance of 1-cyclobutyl-pyrazole analogs against traditional alternatives, providing mechanistic rationale and self-validating experimental protocols for drug development professionals.
Mechanistic Rationale: Why Cyclobutyl?
The decision to incorporate a cyclobutyl ring at the N1-position of a pyrazole is driven by specific physicochemical and thermodynamic causalities:
-
Conformational Restriction (Entropic Advantage): Unlike an isopropyl group, which features free rotation around the N-C bond and exists in multiple micro-states, the puckered cyclobutyl ring is conformationally restricted. This pre-organization pays the entropic penalty prior to target binding, often resulting in increased binding affinity ( ΔG ).
-
Lipophilicity (LogD) Modulation: Replacing a phenyl or cyclopentyl ring with a cyclobutyl group significantly lowers the LogD[2]. This reduction in lipophilicity directly translates to improved aqueous solubility and a lower propensity for off-target promiscuity (e.g., hERG binding or hepatotoxicity).
-
Steric Confinement in the P-Loop: In kinase targets, the N1-vector frequently projects into the solvent-exposed region or the P-loop. The cyclobutyl group provides optimal van der Waals contacts to fine-tune binding interactions without sterically clashing with the highly conserved hinge region[1].
Comparative SAR Analysis
Case Study 1: Kinase Selectivity (TYK2 vs. JAK2)
In the development of therapeutics for Inflammatory Bowel Disease (IBD), targeting TYK2 while avoiding JAK2 is critical to prevent hematologic adverse events[1]. Because the ATP-binding pockets of the JAK family share high sequence homology, achieving selectivity is notoriously difficult. Researchers utilized a 5-methylpyrimidin-2-amine scaffold as the hinge binder and explored the pyrazole N1-position to engage the P-loop[1].
As shown in Table 1 , while the isopropyl analog provided baseline potency, the cyclobutyl analog achieved the optimal balance of selective inhibition. The steric bulk of the cyclobutyl ring selectively clashed with the slightly tighter JAK2 pocket while perfectly complementing the TYK2 P-loop.
Table 1: SAR Comparison of N1-Substituents in TYK2 Inhibitors
| N1-Substituent | TYK2 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (Fold) | ClogP |
|---|---|---|---|---|
| Methyl | 45 | 120 | 2.6x | 1.8 |
| Isopropyl | 12 | 48 | 4.0x | 2.5 |
| Cyclobutyl | 8 | 150 | 18.7x | 2.9 |
| Phenyl | 25 | 30 | 1.2x | 3.8 |
(Note: Representative data modeling the SAR trends described in the optimization of TYK2 inhibitors[1])
Fig 1. TYK2/JAK2 signaling pathway highlighting the selective inhibition target.
Case Study 2: Antimicrobial Efficacy (MmpL3 Inhibition)
MmpL3 is an essential membrane protein in Mycobacterium tuberculosis (Mtb) responsible for translocating mycolic acid[2]. A major liability of early MmpL3 inhibitors was their extreme lipophilicity, leading to poor metabolic stability and cardiovascular safety concerns[3]. By replacing the C5-aromatic ring with an alicyclic substituent and optimizing the N1 position to a cyclobutyl group, researchers drastically improved the drug-like properties[2].
Table 2: SAR Comparison of N1-Substituents in MmpL3 Inhibitors
| N1-Substituent | MIC (µM) | Solubility (µM, pH 7.4) | LogD | HepG2 IC₅₀ (µM) |
|---|---|---|---|---|
| Phenyl | 1.5 | <10 | 4.1 | 12 |
| Isopropyl | 2.0 | 85 | 2.1 | >50 |
| Cyclobutyl | 0.9 | 105 | 2.4 | 38 |
(Data derived from the profiling of compound 28 and related MmpL3 inhibitors[2],[3])
Experimental Methodologies
To ensure reproducibility, the following protocols detail the synthesis and validation of the 1-cyclobutyl-pyrazole core. The procedures are designed as self-validating systems, embedding analytical checks directly into the workflow.
Protocol A: Synthesis of 1-Cyclobutyl-4-bromo-1H-pyrazole via N-Alkylation
This protocol utilizes a strong base to generate a highly nucleophilic pyrazolide anion, followed by thermal alkylation to overcome the steric hindrance of the cyclobutyl halide[4].
Reagents: 4-Bromo-1H-pyrazole (1.0 equiv), Sodium hydride (60% dispersion in mineral oil, 2.2 equiv), Bromocyclobutane (1.0 equiv), Anhydrous DMF.
Step-by-Step Procedure:
-
Deprotonation: To a cooled (0 °C) stirred solution of 4-bromo-1H-pyrazole in anhydrous DMF, add sodium hydride slowly[4].
-
Causality: NaH irreversibly deprotonates the pyrazole (pKa ~14). Performing this at 0 °C safely controls the exothermic evolution of H₂ gas and prevents solvent degradation.
-
-
Activation: Stir the mixture in the ice bath for 30 minutes to ensure complete anion formation.
-
Alkylation: Add bromocyclobutane dropwise. Seal the reaction vessel and heat the mixture to 95 °C for 23 hours[4].
-
Causality: Cyclobutyl halides are notoriously resistant to standard room-temperature Sₙ2 reactions due to severe steric hindrance and ring strain. Heating to 95 °C provides the necessary thermodynamic driving force for the substitution to occur.
-
-
In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation: The reaction is complete when the starting material mass ( m/z 147/149) disappears, and the product mass ( m/z 201/203, [M+H]⁺) dominates the chromatogram.
-
-
Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate and wash twice with saturated aqueous ammonium chloride (NH₄Cl)[5].
-
Causality: NH₄Cl safely quenches any unreacted NaH while keeping the aqueous layer slightly acidic/neutral, ensuring the organic product remains partitioned in the ethyl acetate layer[5].
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via reverse-phase preparative HPLC to afford the pure product[5].
Fig 2. Step-by-step synthesis workflow for the 1-cyclobutyl-1H-pyrazole core.
Protocol B: High-Throughput Kinase Selectivity Assay (FRET-based)
To validate the SAR findings from Table 1, synthesized analogs must be profiled using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Enzyme Preparation: Incubate recombinant TYK2 or JAK2 kinase domains with a fluorescently labeled peptide substrate and ATP (at the specific Km for each kinase) in a 384-well plate.
-
Compound Addition: Add the 1-cyclobutyl-pyrazole analogs in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Readout & Causality: Measure the FRET signal. Because the cyclobutyl group selectively clashes with the JAK2 pocket, the compound will fail to displace ATP in the JAK2 wells (maintaining high FRET from phosphorylated substrate), while successfully displacing ATP in the TYK2 wells (reducing FRET). Calculate the IC₅₀ ratio to determine the exact selectivity fold.
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head-to-head comparison of pyrazole analogs in a cancer cell line panel
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Pyrazole Analogs in a Cancer Cell Line Panel
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to form multiple hydrogen bonds and hydrophobic interactions have made it a cornerstone in the design of novel therapeutics.[3] In oncology, pyrazole derivatives have been successfully developed into potent agents that target a wide array of proteins crucial for cancer cell proliferation and survival.[4] Several clinically approved drugs, such as Crizotinib (ALK/MET inhibitor) and Sorafenib (multi-kinase inhibitor), feature the pyrazole core, underscoring its significance in modern cancer treatment.[1][2]
The efficacy of pyrazole-based compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[4] These modifications can drastically alter the compound's binding affinity, selectivity, and pharmacokinetic properties. Therefore, a systematic head-to-head comparison of different pyrazole analogs against a diverse panel of cancer cell lines is a critical step in the early-stage drug discovery process. This guide provides a comprehensive framework for conducting such a comparative analysis, explaining the rationale behind experimental choices and presenting a detailed protocol for robust and reproducible data generation.
Methodology: A Framework for Comparative Analysis
The foundation of a reliable comparison lies in a well-designed experimental methodology. Our approach utilizes a standardized panel of cancer cell lines and a validated cytotoxicity assay to ensure the data is both accurate and comparable across different studies.
The NCI-60 Cancer Cell Line Panel: A Rationale for Selection
For a broad assessment of anticancer activity, the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) is an invaluable and publicly accessible resource.[5][6] Established in the late 1980s, this panel represents nine distinct cancer types: leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system (CNS) cancers.[7]
Why the NCI-60 Panel is the Gold Standard:
-
Diversity: Screening against this panel provides insights into a compound's spectrum of activity, highlighting potential tissue-specific efficacy or broad-spectrum cytotoxicity.[8]
-
Rich Omics Data: The NCI-60 cell lines are among the most extensively characterized human cell lines, with a wealth of genomic, transcriptomic, and proteomic data available.[6] This allows for correlative analyses between a compound's activity pattern and the molecular features of the cells, aiding in mechanism-of-action studies.
-
Historical Database: Results can be compared against the NCI's vast database of nearly 100,000 screened compounds using tools like the COMPARE algorithm, which can predict a mechanism of action by matching activity patterns.[8][9]
For this guide, we will focus on a representative subset of the NCI-60 panel:
-
MCF-7: Breast Adenocarcinoma
-
HCT-116: Colon Carcinoma
-
A549: Non-Small Cell Lung Carcinoma
-
U251: Glioblastoma
-
PC-3: Prostate Adenocarcinoma
Selection of Pyrazole Analogs for Comparison
To illustrate the impact of structural modifications, we will compare three hypothetical but representative pyrazole analogs.
-
PZ-Core (Analog A): A simple, unsubstituted 1,3-diphenyl-1H-pyrazole. This serves as our baseline scaffold.
-
PZ-Thiourea (Analog B): A derivative incorporating a thiourea moiety, a group known to enhance anticancer activity through interactions with various kinases.[10]
-
PZ-Indole (Analog C): A hybrid molecule linking the pyrazole scaffold to an indole ring. Indole derivatives are also prevalent in anticancer agents, and hybridization can lead to novel mechanisms or enhanced potency.[11]
Cytotoxicity Assessment: The MTT Assay
To quantify the antiproliferative effect of the pyrazole analogs, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. It is a widely used, reliable, and sensitive colorimetric assay for measuring cell viability.[12][13]
Principle of the MTT Assay: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14][15] Dead cells lose this ability and therefore do not produce the colored product. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[13]
Experimental Protocol: Step-by-Step MTT Assay
This protocol is a self-validating system designed for reproducibility. Each step includes controls to ensure the integrity of the results.
-
Cell Seeding:
-
Action: Trypsinize and count cells from a healthy, sub-confluent culture. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Rationale: Optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[12] A row should be left with medium only to serve as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume proliferation.
-
-
Compound Treatment:
-
Action: Prepare a series of dilutions for each pyrazole analog (A, B, and C) in culture medium. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and an untreated control (medium only).
-
Rationale: A wide concentration range is necessary to determine the half-maximal inhibitory concentration (IC₅₀). The vehicle control is essential to ensure that the solvent used to dissolve the compounds does not have a toxic effect on its own.
-
-
Incubation Period:
-
Action: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.
-
Rationale: The incubation time should be sufficient for the compounds to exert their effects. This period typically covers at least two cell doubling times for many cancer cell lines.
-
-
Addition of MTT Reagent:
-
Action: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Rationale: The MTT reagent is light-sensitive, so it should be handled with care. Only metabolically active cells will reduce the MTT.[13]
-
-
Formazan Crystal Formation:
-
Action: Incubate the plate for another 2-4 hours at 37°C.
-
Rationale: This incubation period allows for the intracellular formation of purple formazan crystals. The exact time can be optimized based on the cell type.
-
-
Solubilization of Formazan:
-
Action: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. Gently pipette to dissolve the formazan crystals.
-
Rationale: The formazan crystals are insoluble in aqueous solutions and must be dissolved in an organic solvent to be quantified.[13] Complete solubilization is critical for accurate readings.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Rationale: The absorbance value is directly proportional to the amount of formazan, which in turn reflects the number of viable cells.
-
-
Data Analysis:
-
Action: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Rationale: The IC₅₀ value is the concentration of a drug that is required for 50% inhibition in vitro. It is the standard metric for comparing the potency of different compounds.[2]
-
Results: Comparative Cytotoxicity of Pyrazole Analogs
The antiproliferative activity of the three pyrazole analogs was evaluated against the selected panel of five cancer cell lines. The results, summarized as IC₅₀ values, are presented in the table below. A lower IC₅₀ value indicates higher potency.
| Compound | Scaffold | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | U251 (CNS) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |
| Analog A | PZ-Core | > 100 | > 100 | > 100 | > 100 | > 100 |
| Analog B | PZ-Thiourea | 12.5 | 8.2 | 15.1 | 25.6 | 18.4 |
| Analog C | PZ-Indole | 5.8 | 3.1 | 6.5 | 9.7 | 7.9 |
| Doxorubicin | Reference Drug | 2.9 | 3.7 | 4.1 | 5.2 | 4.8 |
Note: The data presented is hypothetical and for illustrative purposes. Doxorubicin is included as a common chemotherapeutic reference.
Interpretation of Results:
-
Analog A (PZ-Core): The unsubstituted pyrazole core showed negligible activity against all cell lines, demonstrating that the core scaffold alone is insufficient for potent anticancer effects.
-
Analog B (PZ-Thiourea): The addition of a thiourea group significantly increased cytotoxicity across all cell lines. The compound showed the highest potency against the colon cancer cell line HCT-116 (IC₅₀ = 8.2 µM).
-
Analog C (PZ-Indole): The pyrazole-indole hybrid was the most potent analog tested, with IC₅₀ values in the single-digit micromolar range for all cell lines. Its activity profile was closer to that of the reference drug, Doxorubicin, indicating it is a promising lead compound.
Discussion: Linking Structure to Mechanism of Action
The observed differences in cytotoxicity can be attributed to the ability of the substituted analogs to interact with specific molecular targets within the cancer cells. Pyrazole derivatives are known to inhibit a variety of protein kinases that are often dysregulated in cancer.[16][17]
Many of these kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are Receptor Tyrosine Kinases (RTKs).[10][18] These receptors play a pivotal role in signaling pathways that control cell growth, proliferation, and angiogenesis. The pyrazole scaffold can act as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation events that drive these oncogenic pathways.[19]
The superior performance of Analogs B and C suggests that the thiourea and indole moieties enhance binding to the active site of one or more kinases. For example, the thiourea group can form additional hydrogen bonds, while the planar indole structure can engage in favorable π-stacking interactions.[10][11]
Conclusion and Future Directions
This head-to-head comparison demonstrates the critical role of substituent groups in modulating the anticancer activity of the pyrazole scaffold. While the core structure (Analog A) is inactive, functionalization with thiourea (Analog B) and indole (Analog C) moieties confers significant cytotoxic potency. Analog C, the pyrazole-indole hybrid, emerged as a particularly promising candidate for further development.
The next logical steps in the research pipeline would involve:
-
Enzymatic Assays: Directly testing the most potent compounds against a panel of purified kinases (e.g., EGFR, VEGFR, CDKs) to identify the specific molecular target(s).[18]
-
Mechanism of Action Studies: Performing cell-based assays such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining) to confirm the downstream effects of target inhibition.[11][20]
-
In Vivo Studies: Evaluating the efficacy and toxicity of the lead compound in animal models of cancer.
By systematically applying the principles and protocols outlined in this guide, researchers can efficiently identify and optimize novel pyrazole-based compounds, accelerating the journey from chemical synthesis to potential clinical application.
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Comparative Analysis of Pyrazole Derivatives as Dual EGFR/VEGFR-2 Inhibitors: A Technical Guide for Drug Development
As drug development professionals, we continually face the challenge of acquired resistance in targeted cancer therapies. Single-target Tyrosine Kinase Inhibitors (TKIs) often fail in the clinic due to pathway crosstalk; for instance, inhibiting the Epidermal Growth Factor Receptor (EGFR) can inadvertently upregulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), triggering compensatory angiogenesis.
To overcome this, the strategic imperative has shifted toward dual inhibition. Among the most promising scaffolds are pyrazole derivatives . Because the pyrazole core structurally mimics the adenine ring of ATP, it serves as a privileged pharmacophore capable of anchoring deep within the highly conserved ATP-binding clefts of both EGFR and VEGFR-2 kinases.
This guide provides a rigorous, data-driven comparative analysis of novel pyrazole derivatives against standard-of-care TKIs, coupled with the self-validating experimental workflows required to prove their mechanistic efficacy.
Mechanistic Rationale: The Case for Dual Inhibition
The synergistic power of dual EGFR/VEGFR-2 inhibition lies in its ability to simultaneously starve the tumor of proliferative signals and cut off its blood supply. As demonstrated in recent studies on1[1], targeting both receptors prevents the tumor microenvironment from utilizing angiogenesis as an escape mechanism.
Fig 1. Dual inhibition of EGFR and VEGFR-2 pathways by pyrazole derivatives.
Structural Evolution & Comparative Efficacy
Not all pyrazole derivatives are created equal. The addition of specific functional groups dictates the binding affinity and selectivity profile of the inhibitor.
-
Pyrano-pyrazolo-pyrimidines: The incorporation of 5-imino and 6-amino groups provides critical secondary hydrogen bonding interactions within the hinge region of the kinase, drastically lowering the IC50. For example, 1 by a significant margin[1].
-
Thiazolyl-pyrazolines: Recent advancements in 2 have pushed dual inhibition into the low nanomolar range, demonstrating exceptional potency against non-small cell lung cancer (NSCLC) models[2].
-
Pyrazolo[3,4-d]pyrimidines: These derivatives have shown robust efficacy not only against wild-type receptors but also against the notoriously resistant 3[3].
Quantitative Performance Comparison
The following table synthesizes in vitro kinase assay data, benchmarking novel pyrazole classes against FDA-approved reference drugs.
| Compound Class | Specific Derivative | Primary Target | IC50 (µM) | Reference Drug | Ref Drug IC50 (µM) |
| Pyrano-pyrazolo-pyrimidine | Compound 3 | EGFR | 0.060 | Erlotinib | 0.130 |
| Dihydropyrano-pyrazole | Compound 9 | VEGFR-2 | 0.220 | Sorafenib | ~0.090 |
| Pyrazolo[3,4-d]pyrimidine | Compound 7c | VEGFR-2 | 0.900 | Sorafenib | N/A |
| Thiazolyl-pyrazoline | Compound 10d | EGFR | 0.032 | Gefitinib | 0.040 |
| Thiazolyl-pyrazoline | Compound 10d | VEGFR-2 | 0.043 | Vandetanib | 0.055 |
(Data aggregated from authoritative structural activity relationship (SAR) studies[1],[3],[2].)
Self-Validating Experimental Methodologies
To rigorously evaluate a dual inhibitor, we cannot rely on a single assay. As application scientists, we must construct a self-validating system : a sequence of experiments where each step proves the causality of the previous one.
We utilize a three-tier workflow: Biochemical validation (cell-free), Phenotypic validation (cellular), and Mechanistic validation (intracellular target engagement).
Fig 2. Self-validating experimental workflow for evaluating dual kinase inhibitors.
Protocol 1: Cell-Free Kinase Inhibition (TR-FRET)
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric ELISAs. Highly conjugated pyrazole rings often auto-fluoresce, creating false positives in standard assays. TR-FRET's ratiometric emission eliminates this background noise, providing a true measure of direct ATP-competitive binding.
-
Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme Incubation: Incubate recombinant human EGFR or VEGFR-2 kinase domains with varying concentrations of the pyrazole derivative (0.001 µM to 10 µM) for 15 minutes at room temperature.
-
Reaction Initiation: Add ATP at a concentration equal to its Km for the specific kinase, alongside the biotinylated peptide substrate. Why Km ? Using ATP at its Km ensures the assay is highly sensitive to ATP-competitive inhibitors.
-
Detection: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Quantification: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader to calculate the IC50.
Protocol 2: Cellular Phenotypic Screening (MTT Assay)
Causality: A compound may bind a kinase in a tube, but it must cross the cell membrane to be a viable drug. We use A549 (NSCLC) and HepG2 (Hepatocellular carcinoma) cell lines because they natively overexpress EGFR and VEGFR-2, ensuring the phenotypic response is relevant to the target.
-
Seeding: Seed A549 or HepG2 cells in 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO2.
-
Treatment: Treat cells with serial dilutions of the pyrazole compounds for 48 hours.
-
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard the media and dissolve the resulting formazan crystals in 150 µL DMSO.
-
Analysis: Measure absorbance at 570 nm to determine the cellular IC50.
Protocol 3: Mechanistic Validation (Western Blotting)
Causality: This is the most critical step. If cells die in Protocol 2, is it due to off-target toxicity or true kinase inhibition? By measuring the ratio of phosphorylated kinase (p-EGFR/p-VEGFR-2) to total kinase, we prove that cell death is causally linked to intracellular target engagement[2].
-
Lysate Preparation: Treat A549 cells with the calculated IC50 concentration of the pyrazole inhibitor for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Separation: Resolve 30 µg of total protein per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing: Block the membrane, then incubate overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-VEGFR-2 (Tyr1175), total VEGFR-2, and GAPDH (loading control).
-
Validation: A successful dual-inhibitor will show a dramatic reduction in p-EGFR and p-VEGFR-2 band intensity, while total EGFR and VEGFR-2 levels remain constant.
Conclusion
The comparative analysis of pyrazole derivatives underscores their superiority as versatile scaffolds for dual EGFR/VEGFR-2 inhibition. By leveraging advanced structural modifications—such as thiazolyl grafting or pyrimidine fusion—researchers can achieve low-nanomolar potency. However, the true value of these compounds can only be realized when evaluated through rigorous, self-validating experimental workflows that definitively link biochemical binding to cellular phenotypes.
References
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry URL
- Source: National Institutes of Health (NIH)
- Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations Source: RSC Publishing URL
- Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer Source: Taylor & Francis URL
Sources
A Senior Application Scientist's Guide to Assessing the ADME Profile of Novel Pyrazole Derivatives
Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic applications.[1] However, the journey from a promising hit compound to a viable drug candidate is contingent upon a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An otherwise potent molecule can fail if it cannot reach its target in sufficient concentration, is metabolized too quickly, or causes unforeseen toxicity.
This guide provides a comprehensive framework for the early-stage ADME assessment of novel pyrazole derivatives. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and the logical flow from in vitro prediction to in vivo confirmation. To illustrate this process, we will evaluate a hypothetical series of novel pyrazole derivatives, PZ-1 and PZ-2 , against a well-characterized pyrazole-containing drug, Celecoxib , as our benchmark.
Pillar 1: Absorption - Will the Compound Reach the Bloodstream?
The primary goal of oral drug delivery is efficient absorption across the intestinal epithelium.[2] The Caco-2 permeability assay is the industry's gold standard for predicting this in vitro, as it models the intestinal barrier by using a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions and expresses key efflux transporters.[3][4]
Core Assay: Bidirectional Caco-2 Permeability
This assay measures a compound's passage from the apical (AP) side (representing the gut lumen) to the basolateral (BL) side (representing the blood) and vice versa. This bidirectional measurement is crucial because it not only determines the rate of absorption but also identifies whether the compound is actively pumped out by efflux transporters like P-glycoprotein (P-gp).[3]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Detailed Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are cultured and seeded onto permeable Transwell™ filter inserts and allowed to differentiate for 21 days to form a confluent, polarized monolayer.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.
-
Compound Dosing: The test compound (e.g., 10 µM final concentration) is added to either the apical (A) or basolateral (B) chamber of the Transwell™ plate.
-
Incubation: The plate is incubated at 37°C with gentle agitation for a defined period, typically 2 hours.[3]
-
Sampling: At the end of the incubation, samples are collected from the opposite chamber (receiver compartment).
-
Quantification: The concentration of the compound in the receiver compartment is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter.[3]
Comparative Data: Intestinal Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| PZ-1 | 12.5 | 14.1 | 1.1 | High |
| PZ-2 | 1.8 | 9.9 | 5.5 | Low to Moderate (Efflux) |
| Celecoxib (Benchmark) | 15.2 | 16.5 | 1.1 | High |
| Atenolol (Low Control) | 0.4 | 0.5 | 1.3 | Low |
| Propranolol (High Control) | 25.0 | 23.8 | 0.95 | High |
Interpretation: PZ-1 shows high permeability and no significant efflux, similar to the benchmark Celecoxib, suggesting good oral absorption. In contrast, PZ-2 exhibits a high efflux ratio, indicating it is likely a substrate for an efflux transporter like P-gp. This could significantly limit its net absorption in vivo despite having moderate passive permeability.
Pillar 2: Distribution - Where Does the Compound Go?
Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins like albumin and alpha-1-acid glycoprotein.[6] According to the "free drug hypothesis," only the unbound fraction is available to interact with the target receptor, distribute into tissues, and be cleared by metabolic enzymes.[6] Therefore, measuring Plasma Protein Binding (PPB) is a critical step.
Core Assay: Rapid Equilibrium Dialysis (RED)
The RED method is considered the gold standard for PPB determination as it minimizes non-specific binding, a common issue with other techniques like ultrafiltration.[7] The assay measures the distribution of a compound between plasma and a protein-free buffer across a semi-permeable membrane at equilibrium.
Conceptual Diagram: Rapid Equilibrium Dialysis (RED) Assay
Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.
Detailed Experimental Protocol: Rapid Equilibrium Dialysis
-
Preparation: A stock solution of the test compound is spiked into plasma (human, rat, etc.) at a final concentration (e.g., 1-5 µM).[6]
-
Loading: The plasma sample is added to one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber. The two chambers are separated by a dialysis membrane with an 8,000 Da molecular weight cutoff.
-
Incubation: The device is sealed and incubated at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.
-
Sampling & Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation: The percentage of bound drug is calculated from the concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers. The concentration in the buffer represents the free drug concentration.
-
Fraction Unbound (fu) = C_buffer / C_plasma
-
% Bound = (1 - fu) * 100
-
Comparative Data: Plasma Protein Binding (%)
| Compound | Human Plasma % Bound | Rat Plasma % Bound | Interpretation |
| PZ-1 | 99.2 | 98.8 | Highly Bound |
| PZ-2 | 85.5 | 82.1 | Moderately Bound |
| Celecoxib (Benchmark) | 98.5 | 98.1 | Highly Bound |
| Warfarin (High Control) | >99 | >99 | Highly Bound |
| Metoprolol (Low Control) | 12 | 15 | Lowly Bound |
Interpretation: PZ-1 is highly protein-bound, similar to Celecoxib. This can lead to a longer half-life but may limit tissue distribution.[8] A high binding percentage means that small changes in binding (e.g., due to displacement by another drug) could lead to large changes in the free, active concentration. PZ-2 shows more moderate binding, which may allow for greater tissue penetration.
Pillar 3: Metabolism - How is the Compound Processed?
Metabolism, primarily occurring in the liver, dictates the stability and clearance of a drug.[9] Early in vitro assessment focuses on two key questions: how quickly is the compound metabolized (stability), and does it have the potential to interfere with the metabolism of other drugs (inhibition)?
Core Assay 1: Liver Microsomal Stability
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) family, which are abundant in liver microsomes.[9][10] The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Detailed Experimental Protocol: Microsomal Stability
-
Reaction Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (human or animal) in a phosphate buffer at 37°C.[11]
-
Initiation: The metabolic reaction is initiated by adding a NADPH regenerating system. A control incubation is run without NADPH to account for non-CYP-mediated degradation.[12][13]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[13]
-
Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[11]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (Cl_int) are calculated.[10]
Core Assay 2: CYP450 Inhibition
This assay determines if a test compound can inhibit the activity of major CYP isoforms, a common cause of drug-drug interactions (DDIs).[14][15]
Principle of CYP450 Inhibition Assay
Caption: CYP inhibition is measured by the reduced formation of a specific metabolite.
Comparative Data: Metabolism Profile (Human Liver Microsomes)
| Compound | Microsomal Stability | CYP Inhibition (IC₅₀, µM) | | :--- | t½ (min) | Cl_int (µL/min/mg) | CYP2C9 | CYP2D6 | CYP3A4 | | PZ-1 | 15 | 92.4 | > 50 | > 50 | 8.5 | | PZ-2 | > 60 | < 11.6 | 1.2 | > 50 | > 50 | | Celecoxib (Benchmark) | 45 | 25.9 | 3.5 | > 50 | 12.0 | | Verapamil (Low Stability) | < 5 | > 277 | > 50 | 5.0 | 2.5 |
Interpretation: PZ-1 is metabolized relatively quickly, suggesting it may have a high first-pass effect and potentially a short half-life in vivo. It shows moderate inhibition of CYP3A4. PZ-2 is highly stable in microsomes, predicting low intrinsic clearance. However, it is a potent inhibitor of CYP2C9, a major drug-metabolizing enzyme, which is a significant red flag for potential DDIs.
Pillar 4: Excretion & Safety Surrogates
While definitive excretion studies are conducted in vivo, key in vitro assays can predict important aspects of clearance and identify major safety liabilities.
Core Assay 1: MDR1-MDCK for P-gp Substrate Identification
To confirm the high efflux ratio seen for PZ-2 in the Caco-2 assay, a more specific assay is warranted. The MDR1-MDCK cell line is engineered to overexpress human P-gp (encoded by the MDR1 gene).[16][17] A high efflux ratio in this model provides definitive evidence that a compound is a P-gp substrate, which can impact not only intestinal absorption but also penetration across the blood-brain barrier and renal/biliary excretion.[18][19]
Core Assay 2: hERG Inhibition for Cardiotoxicity Risk
Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[20] Therefore, screening for hERG liability is a mandatory step in early drug discovery.[21] Automated patch clamp electrophysiology is the current gold-standard method for this assessment.[20]
Comparative Data: Efflux and Cardiotoxicity Potential
| Compound | MDR1-MDCK Efflux Ratio | hERG Inhibition (IC₅₀, µM) | Interpretation |
| PZ-1 | 1.3 | > 30 | Not a P-gp substrate; Low risk of cardiotoxicity. |
| PZ-2 | 15.8 | 2.1 | Potent P-gp substrate; High risk of cardiotoxicity. |
| Celecoxib (Benchmark) | 1.5 | > 30 | Not a P-gp substrate; Low risk of cardiotoxicity. |
| Digoxin (P-gp Control) | > 20 | > 100 | Potent P-gp substrate. |
| E-4031 (hERG Control) | N/A | < 0.01 | Potent hERG inhibitor. |
Interpretation: The MDR1-MDCK data confirms PZ-2 is a strong P-gp substrate. Furthermore, PZ-2 shows potent hERG inhibition, with an IC₅₀ value that could fall within a therapeutic window, presenting a significant cardiotoxicity risk that would likely halt its development. PZ-1 shows a clean profile in both assays.
Integration: The In Vivo Rodent Pharmacokinetic (PK) Study
The culmination of this in vitro screening is an in vivo PK study, typically in mice or rats, to understand how these properties translate into a living system.[22][23] Based on its superior in vitro profile, PZ-1 would be advanced to this stage.
Rationale: The in vitro data provides a powerful lens through which to interpret the in vivo results. For PZ-1, we predict high absorption (from Caco-2), but its exposure might be limited by its rapid metabolism (from microsomal stability). Its high protein binding suggests it may have a reasonable half-life despite the high clearance.
Hypothetical In Vivo PK Data (Rat, 10 mg/kg Oral Dose)
| Parameter | PZ-1 | Celecoxib (Benchmark) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (hr) | 1.0 | 1.5 |
| AUC (ng*hr/mL) | 3400 | 7200 |
| Oral Bioavailability (F%) | 35% | 40% |
Interpretation: As predicted, PZ-1 is orally bioavailable but shows moderate exposure (AUC) and bioavailability, likely due to the high metabolic clearance observed in vitro. This profile might be acceptable, but medicinal chemistry efforts could now be rationally directed to improve metabolic stability without compromising its other favorable properties.
Conclusion and Strategic Path Forward
This comparative guide demonstrates a logical, tiered approach to ADME profiling.
-
PZ-1 emerges as a promising lead. It has good permeability and is not an efflux substrate or a potent CYP/hERG inhibitor. Its primary liability is rapid metabolism, which provides a clear and actionable goal for structural optimization.
-
PZ-2 , despite its high metabolic stability, would be deprioritized. Its status as a potent P-gp substrate, a strong CYP2C9 inhibitor, and a hERG channel blocker presents a combination of significant risks for poor bioavailability and safety that are difficult to overcome.
By systematically applying this battery of in vitro assays, researchers can make informed decisions, efficiently allocate resources, and focus on developing pyrazole derivatives with the highest probability of becoming successful clinical candidates.
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Personal protective equipment for handling [(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine
Comprehensive Safety and Handling Guide for (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential safety and logistical information for handling amine. This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.
Understanding the Compound: A Profile of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine
amine belongs to the pyrazole family of heterocyclic organic compounds.[1] Pyrazoles are known for their diverse biological activities and are common scaffolds in medicinal chemistry.[1][2][3] The presence of an amine functional group suggests that the compound may be basic and could be corrosive or irritating to the skin and eyes, a common characteristic of many amines.[4][5][6]
Chemical and Physical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C9H15N3 | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| Appearance | Not available; likely a solid or liquid | - |
| Solubility | Not available; likely soluble in organic solvents | - |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation or corrosion based on related pyrazole and amine compounds, a comprehensive PPE strategy is crucial.[4][5][6][7][8][9][10] The following table outlines the recommended PPE for handling amine.
| Body Part | Recommended Protection | Rationale |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[7] | To prevent skin contact, as related compounds are known to cause skin irritation or burns.[4][5][8][9] |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards. | To protect against splashes that could cause serious eye irritation or damage, a known hazard for similar compounds.[4][5][8][9] |
| Body | Laboratory coat. Additional protective clothing may be required based on the scale of work. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A government-approved respirator may be necessary for large quantities or if dust/vapors are generated.[7][11] | To prevent inhalation, as related compounds may cause respiratory irritation.[4][5] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is paramount to ensure safety. The following diagram and procedural steps outline a self-validating system for handling amine.
Caption: Workflow for Safe Handling of amine
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
If the compound is a solid, weigh it carefully to avoid generating dust.
-
Transfer the compound to the reaction vessel within the fume hood.
-
If the reaction is sensitive to air or moisture, utilize an inert atmosphere (e.g., nitrogen or argon).
-
-
Post-Handling:
Disposal Plan: Responsible Waste Management
The responsible disposal of chemical waste is critical to protecting the environment and ensuring laboratory safety.[13][14]
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with amine, including weighing papers, contaminated gloves, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and leak-proof liquid waste container.[13][14] Do not mix with other waste streams unless explicitly permitted by your EHS department.[13]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent.[14] Collect the rinsate as liquid hazardous waste.[14] Deface the label on the empty container before disposal in regular trash.[14]
Core Principle: All waste containing amine should be treated as hazardous and disposed of through your institution's EHS-approved hazardous waste program.[13] In-laboratory treatment or neutralization is strongly discouraged without a validated procedure and thorough risk assessment.[13]
Emergency Procedures: Preparedness is Key
In the event of an unforeseen incident, a clear and practiced emergency plan is essential.
Spill Response:
-
Small Spills: Evacuate non-essential personnel.[13] Wearing appropriate PPE, contain the spill with an inert absorbent material.[7][13] Carefully collect the contaminated material into the designated hazardous waste container.[7][13] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[7][13]
-
Large Spills: Immediately evacuate the laboratory and alert neighboring labs.[13] Contact your institution's emergency response number and EHS department.[13]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][10] Seek medical attention if irritation persists.[7][10]
-
Inhalation: Remove to fresh air.[7][10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][10]
-
Ingestion: Wash out mouth with water provided the person is conscious.[7][10] Call a physician.[7][10] Do not induce vomiting unless directed to do so by medical personnel.[4][6]
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